3-Amino-3-(2-thienyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAYLYLPTPXESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939766 | |
| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18389-46-3, 3270-89-1 | |
| Record name | β-Amino-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18389-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-3-(2-Thienyl)-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018389463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-3-(2-thienyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-Amino-3-(2-thienyl)propanoic acid. This non-proteinogenic β-amino acid is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.
Physicochemical Properties
This compound exists as a racemic mixture and as individual enantiomers. The properties of these forms, along with the isomeric 3-amino-3-(3-thienyl)propanoic acid, are summarized below.
| Property | Racemic this compound | (R)-3-Amino-3-(2-thienyl)propanoic acid | 3-Amino-3-(3-thienyl)propanoic acid |
| CAS Number | 3270-89-1 | 73495-10-0 | 94333-62-7 |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol | 171.21 g/mol |
| Appearance | Off-white solid | White powder | White to off-white solid |
| Melting Point | 205-207 °C | 220-225 °C (dec.) | 208-210 °C |
| Boiling Point | 327.6 °C at 760 mmHg | 327.6 °C at 760 mmHg | 332.7±32.0 °C (Predicted) |
| pKa | Not available | 3.33±0.12 (Predicted) | 3.48±0.12 (Predicted) |
| Density | 1.345 g/cm³ | 1.345 g/cm³ | 1.345±0.06 g/cm³ (Predicted) |
| Optical Rotation | Not applicable | [a]D²⁵ = -22 ± 2º (c=1 in 0.5N NaOH) | Not available |
| Storage Temperature | Room temperature, in dark place, inert atmosphere | 0-8 °C | 2-8°C, protect from light |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, with the Rodionov reaction being a common and effective method.
Rodionov Reaction
The Rodionov reaction is a one-pot synthesis that involves the condensation of an aldehyde with malonic acid and a source of ammonia. In the case of this compound, 2-thiophenecarboxaldehyde is used as the starting material.
Materials:
-
2-thiophenecarboxaldehyde
-
Malonic acid
-
Anhydrous ammonium acetate
-
Glacial acetic acid
-
Ice
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add anhydrous ammonium acetate (4 equivalents).
-
Stir the solution at 40°C for approximately 10 minutes.
-
Add malonic acid (1.1 equivalents) to the reaction mixture.
-
Increase the temperature to 85°C and continue stirring for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold acetone.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
The Biological Activity of 3-Amino-3-(2-thienyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-thienyl)propanoic acid is a chiral amino acid derivative featuring a thiophene ring, a structural motif that imparts unique physicochemical properties with potential applications in medicinal chemistry. Its structural analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has positioned it as a compound of interest for the development of novel therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the known biological activity of this compound, focusing on its interactions with the GABAergic system. While direct quantitative data for this specific compound remains limited in publicly accessible literature, this guide synthesizes information from closely related analogs to infer its potential mechanisms of action and provides detailed experimental protocols for its further investigation.
Core Biological Activity: Interaction with the GABA System
The biological activity of this compound is hypothesized to primarily involve modulation of the GABAergic system. This is based on the activity of structurally similar compounds. The GABA system plays a crucial role in regulating neuronal excitability, and its modulation can have profound effects on anxiety, pain, and seizure thresholds.
Interaction with GABAB Receptors
Evidence from structural analogs suggests that this compound may act as a ligand for GABAB receptors. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels.
A study on 4-amino-3-(2-thienyl)butyric acid derivatives, which share the core thienyl and amino acid structure, demonstrated that these compounds are potent and specific ligands for the GABAB receptor. For instance, 4-amino-3-(5-chloro-2-thienyl)butyric acid and 4-amino-3-(5-methyl-2-thienyl)butyric acid displaced (R)-(-)-[3H]baclofen, a selective GABAB agonist, with IC50 values of 0.61 µM and 1.34 µM, respectively[1]. Another structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been characterized as a weak but specific antagonist of the GABAB receptor, with a pA2 value of 3.5[2][3]. While direct binding data for this compound is not available, these findings strongly suggest its potential to interact with GABAB receptors.
Table 1: Quantitative Data for Structural Analogs of this compound
| Compound Name | Target | Assay | Quantitative Value | Reference |
| 4-amino-3-(5-chloro-2-thienyl)butyric acid | GABAB Receptor | [3H]baclofen displacement | IC50 = 0.61 µM | [1] |
| 4-amino-3-(5-methyl-2-thienyl)butyric acid | GABAB Receptor | [3H]baclofen displacement | IC50 = 1.34 µM | [1] |
| 3-amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional antagonism | pA2 = 3.5 | [2][3] |
Potential Interaction with GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs can prolong the action of GABA and is a therapeutic strategy for conditions like epilepsy. Given that small amino acids can act as GAT substrates or inhibitors, it is plausible that this compound could interact with these transporters[4]. Research on various functionalized amino acids has identified potent inhibitors of different GAT subtypes[4]. However, specific inhibitory constants (IC50 or Ki) for this compound against any of the four GAT subtypes (GAT1, GAT2, GAT3, and BGT1) are not currently available in the literature.
Experimental Protocols
To facilitate further research into the biological activity of this compound, detailed methodologies for key experiments are provided below.
Synthesis of this compound
A general method for the synthesis of β-amino acids involves the Rodionov reaction, which is a condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solution. For this compound, this would involve 2-thiophenecarboxaldehyde.
A detailed, adaptable protocol based on the synthesis of similar thiazole β-amino acids is as follows: [5]
-
Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol).
-
Initial Stirring: Stir the solution at 40°C for 10 minutes.
-
Addition of Malonic Acid: Add malonic acid (3.3 mmol) to the reaction mixture.
-
Heating: Stir the reaction mixture at 85°C for 3 hours.
-
Work-up:
-
Concentrate the filtrate under reduced pressure at 40°C.
-
Neutralize the concentrated solution with a 30% NaOH solution.
-
Cool the mixture to induce crystallization.
-
Separate the formed crystals of this compound by filtration and wash with acetone.
-
GABAB Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GABAB receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
-
Incubation: Incubate the membranes with a fixed concentration of [3H]-baclofen (a selective GABAB agonist) and varying concentrations of this compound in a buffer containing Tris-HCl and CaCl2.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
GABA Transporter Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of GABA into cells expressing specific GABA transporter subtypes.
-
Cell Culture: Use human embryonic kidney (HEK-293) cells stably expressing one of the mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Assay Initiation: Seed the cells in a 96-well plate. On the day of the assay, wash the cells with assay buffer.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., tiagabine for GAT1) for a specified time.
-
GABA Uptake: Add a solution containing [3H]GABA to initiate the uptake reaction and incubate for a short period (e.g., 1-5 minutes).
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated [3H]GABA.
-
Measurement: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Visualizations
Given the likely interaction with GABAB receptors, the following diagrams illustrate the potential signaling pathway and a general experimental workflow.
Caption: Hypothesized GABAB receptor signaling pathway.
Caption: General experimental workflow for characterization.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel modulators of the GABAergic system. Based on the activity of its close structural analogs, it is highly likely to interact with GABAB receptors and potentially GABA transporters. However, a significant gap in knowledge exists regarding its specific potency, efficacy, and selectivity.
Future research should prioritize the following:
-
Quantitative Pharmacological Characterization: Determination of binding affinities (Ki) and functional potencies (IC50, EC50, pA2) of this compound at recombinant human GABAB receptors and all four GABA transporter subtypes.
-
In Vivo Studies: Evaluation of the compound's effects in animal models of epilepsy, anxiety, and neuropathic pain to establish its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the downstream signaling consequences of receptor or transporter interaction, including effects on adenylyl cyclase activity and ion channel function.
The detailed protocols and inferred biological activities presented in this guide provide a solid foundation for researchers to undertake a thorough investigation of this compound and unlock its full therapeutic potential.
References
- 1. 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Characterization of 3-Amino-3-(2-thienyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 3-Amino-3-(2-thienyl)propanoic acid, a heterocyclic β-amino acid of significant interest in medicinal chemistry and drug development. This document compiles its physicochemical properties, predicted spectroscopic data, a detailed synthesis protocol, and its relevance in excitatory amino acid neurotransmitter pathways.
Core Data Presentation
The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 205-207 °C | |
| Boiling Point | 327.6 °C at 760 mmHg | |
| Density | 1.345 g/cm³ | |
| Flash Point | 151.9 °C | |
| pKa (Predicted) | 3.33 ± 0.12 | |
| LogP (Predicted) | 1.92290 |
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for similar compounds, as experimental spectra were not publicly available at the time of this guide's compilation.
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.5 | dd | 1H | H5 (Thienyl) |
| ~7.0-7.1 | m | 2H | H3, H4 (Thienyl) |
| ~4.5-4.6 | t | 1H | CH-NH₂ |
| ~2.8-3.0 | d | 2H | CH₂-COOH |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~140 | C2 (Thienyl, C-S) |
| ~128 | C5 (Thienyl) |
| ~126 | C4 (Thienyl) |
| ~125 | C3 (Thienyl) |
| ~55 | CH-NH₂ |
| ~40 | CH₂-COOH |
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic (Thienyl) |
| 2950-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600 | N-H bend | Primary amine |
| ~1500-1400 | C=C stretch | Aromatic (Thienyl) |
| ~1250 | C-O stretch | Carboxylic acid |
| ~700 | C-S stretch | Thiophene |
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 171 | [M]⁺ (Molecular ion) |
| 126 | [M - COOH]⁺ |
| 98 | [Thienyl-CH-NH₂]⁺ |
| 84 | [Thienyl-CH₂]⁺ |
Experimental Protocols
A viable synthetic route for this compound is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.[2]
Synthesis of this compound via Rodionov Reaction
Materials:
-
2-Thiophenecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Glacial acetic acid
-
Acetone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add ammonium acetate (4 equivalents) and a catalytic amount of water. Stir the mixture at 40°C for approximately 10 minutes.
-
Add malonic acid (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 85°C and stir for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the crystals by filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the collected solid with acetone to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals of this compound under vacuum.
Characterization:
The synthesized product should be characterized using the following techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
FTIR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity.
Biological Context and Signaling Pathway
This compound and its derivatives are recognized for their potential in pharmaceutical development, particularly in the field of neuroscience.[3] They are considered valuable tools for studying neurotransmitter systems, especially those involving excitatory amino acids.[3] The primary excitatory neurotransmitter in the central nervous system is glutamate.[1] The following diagram illustrates a simplified workflow for the synthesis and characterization of this compound.
Caption: A general workflow for the synthesis and characterization of the title compound.
The thienyl moiety of this compound can act as a bioisostere for other aromatic systems, potentially modulating the compound's interaction with biological targets such as glutamate receptors. The diagram below depicts a simplified glutamatergic synapse, a key excitatory signaling pathway in the brain where analogs of this compound may exert their effects.
Caption: A simplified diagram of a glutamatergic synapse.
References
An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic Acid (CAS Number: 3270-89-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of 3-amino-3-(2-thienyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and neuroscience.
Chemical and Physical Properties
This compound is an off-white solid.[1] As a chiral molecule, it exists as two enantiomers, with the (R)-enantiomer being particularly noted for its applications in the synthesis of novel therapeutic agents.[2] The compound's structure, featuring a thiophene ring, contributes to its unique bioactivity, making it a valuable building block in drug design.[2]
Table 1: General and Computational Properties
| Property | Value | Source |
| CAS Number | 3270-89-1 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Canonical SMILES | C1=CSC(=C1)C(CC(=O)O)N | [1] |
| InChI | InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | [1] |
| InChIKey | GYAYLYLPTPXESE-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 91.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 151 | [1] |
| Monoisotopic Mass | 171.0354 g/mol | [1] |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Boiling Point | 327.6 °C at 760 mmHg | [3] |
| Flash Point | 151.9 °C | [3] |
| Density | 1.345 g/cm³ | [3] |
| pKa | 3.33 ± 0.12 | [3] |
| LogP | 1.92290 | [3] |
| Vapor Pressure | 8.12E-05 mmHg at 25°C | [3] |
| Refractive Index | 1.606 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a modified Rodionov reaction, a one-pot synthesis involving the condensation of an aldehyde with malonic acid and an ammonia source.[4]
2.1. Synthesis of the Precursor: 2-Thiophenecarboxaldehyde
A common method for the synthesis of 2-thiophenecarboxaldehyde is the Vilsmeier-Haack reaction.
-
Materials: N-methylformanilide, phosphorus oxychloride, thiophene, ice, water, ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, combine N-methylformanilide and phosphorus oxychloride and let it stand for 30 minutes.[5]
-
Initiate stirring and cool the flask in a water bath. Add thiophene at a rate that maintains the temperature between 25-35°C.[5]
-
After the addition is complete, continue stirring for 2 hours at the same temperature, then let it stand at room temperature for 15 hours.[5]
-
Pour the reaction mixture into a vigorously stirred mixture of ice and water.[5]
-
Separate the aqueous layer and extract it with ether. Combine the ether extracts with the organic layer.[5]
-
Wash the combined organic solution with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then water.[5]
-
Dry the ether solution over anhydrous sodium sulfate, concentrate it, and distill the resulting oil to obtain 2-thiophenecarboxaldehyde.[5]
-
2.2. Synthesis of this compound via Modified Rodionov Reaction
This protocol is adapted from the synthesis of analogous thiazole β-amino acids.[4]
-
Materials: 2-thiophenecarboxaldehyde, glacial acetic acid, anhydrous ammonium acetate, malonic acid, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (3 mmol) in glacial acetic acid (6 mL).[4]
-
Add anhydrous ammonium acetate (12 mmol, 924 mg) and one drop of water to the solution.[4]
-
Stir the solution at 40°C for 10 minutes.[4]
-
Add malonic acid (3.3 mmol, 343.2 mg) to the reaction mixture.[4]
-
Stir the reaction mixture at 85°C for 3 hours.[4]
-
Monitor the reaction completion using thin-layer chromatography (TLC) with an eluent of n-butanol:acetic acid:water (3:1:1 v/v/v).
-
Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved through recrystallization.
-
Applications in Research and Drug Development
This compound and its derivatives are valuable building blocks in medicinal chemistry. The chiral nature of this β-amino acid makes it a key component in the asymmetric synthesis of complex molecules.[2]
-
Neuroscience and Neuroprotective Agents: This compound is explored for its potential in developing new drugs targeting neurological disorders. Its structural similarity to neurotransmitters suggests its utility in studying neurotransmitter systems and synaptic plasticity.[2] Thienyl derivatives, in general, are of interest in neuroscience drug discovery.
-
Peptide and Peptidomimetic Synthesis: The Boc-protected form of the (R)-enantiomer, Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid, is used in peptide synthesis. The thienyl ring can introduce unique physicochemical properties to peptides, influencing their conformation, stability, and interaction with biological targets.
-
Novel API Development: As a specialized chemical intermediate, it serves as a scaffold for building complex drug molecules. The thienyl group can engage in specific interactions within the binding pockets of target proteins, potentially leading to higher affinity and selectivity of the final active pharmaceutical ingredient (API).
Putative Mechanism of Action: GABA-A Receptor Modulation
While the specific biological targets of this compound are not yet fully elucidated, as a β-amino acid, it is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Other β-amino acids, such as β-alanine, are known to act as agonists or modulators of GABA-A receptors.[6][7] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission.[7]
It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor. In this role, it would bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of channel opening. This would lead to an overall increase in inhibitory signaling in the central nervous system.
Safety and Handling
The following safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.
Table 3: Hazard and Precautionary Statements
| Category | Information | Source |
| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[2]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition.[2]
-
First Aid:
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[8]
-
Spills: Avoid dust formation. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Prevent the chemical from entering drains.[2][8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. aksci.com [aksci.com]
- 3. (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID|lookchem [lookchem.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-Amino-3-(2-thienyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(2-thienyl)propanoic acid is a β-amino acid containing a thiophene heterocycle, a structure of interest in medicinal chemistry due to the diverse biological activities associated with both β-amino acids and thiophene-containing compounds. A thorough understanding of its molecular structure is paramount for its potential application in drug design and development. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will utilize predicted spectroscopic data and information from closely related analogues to illustrate the elucidation process. This document details the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and the corresponding experimental workflow are presented.
Introduction
The structural characterization of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and biological activity. This compound presents a unique combination of a chiral center, a carboxylic acid, an amino group, and an aromatic thiophene ring. This guide will walk through the systematic process of confirming its molecular structure.
Predicted Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Off-white solid |
| CAS Number | 3270-89-1 |
Spectroscopic Analysis for Structure Elucidation
The primary techniques for elucidating the structure of an organic molecule are NMR spectroscopy, IR spectroscopy, and Mass Spectrometry. The following sections detail the predicted data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, splitting patterns, and integration values are summarized in Table 2.
| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |
| ~7.2 - 7.4 | Doublet of doublets | 1H | H5' (Thiophene) |
| ~6.9 - 7.1 | Multiplet | 2H | H3', H4' (Thiophene) |
| ~4.5 - 4.7 | Triplet | 1H | H3 (CH-NH₂) |
| ~2.8 - 3.0 | Doublet | 2H | H2 (CH₂) |
| Variable (broad) | Singlet | 2H | NH₂ |
| Variable (broad) | Singlet | 1H | COOH |
Note: The chemical shifts of protons attached to heteroatoms (NH₂ and COOH) can be broad and their positions can vary depending on the solvent and concentration.
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The predicted chemical shifts for the seven carbon atoms are listed in Table 3.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 | C1 (COOH) |
| ~145 | C2' (Thiophene) |
| ~127 | C5' (Thiophene) |
| ~125 | C3' (Thiophene) |
| ~124 | C4' (Thiophene) |
| ~50 | C3 (CH-NH₂) |
| ~40 | C2 (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are presented in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400 - 3200 | Strong, Broad | N-H | Stretch (Amine) |
| 3300 - 2500 | Strong, Very Broad | O-H | Stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H | Aromatic Stretch (Thiophene) |
| ~2950 | Medium | C-H | Aliphatic Stretch |
| ~1710 | Strong | C=O | Stretch (Carboxylic Acid) |
| ~1600 | Medium | N-H | Bend (Amine) |
| ~1500 | Medium | C=C | Aromatic Stretch (Thiophene) |
| ~1400 | Medium | O-H | Bend (Carboxylic Acid) |
| ~700 | Strong | C-S | Stretch (Thiophene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
| m/z | Predicted Identity |
| 171 | [M]⁺ (Molecular Ion) |
| 126 | [M - COOH]⁺ |
| 98 | [Thienyl-CH-NH₂]⁺ |
| 84 | [Thiophene]⁺ |
Experimental Protocols
While specific experimental data for the target molecule is scarce, this section outlines a plausible synthetic route and the general procedures for the analytical techniques described above.
Proposed Synthesis: Rodionov Reaction
A common method for the synthesis of β-amino acids is the Rodionov reaction.
Reaction: Thiophene-2-carboxaldehyde is condensed with malonic acid and ammonia (or an ammonia source like ammonium acetate).
Step-by-step Protocol:
-
Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol or pyridine), add an excess of ammonium acetate (e.g., 3-4 equivalents).
-
Heating: Heat the reaction mixture at reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol), to yield pure this compound.
Analytical Instrumentation and Procedures
-
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.
-
Data Acquisition: Obtain the mass spectrum in the appropriate mass range.
-
Visualizing the Elucidation Process
The logical workflow for the structure elucidation of this compound is depicted below.
Figure 1: Workflow for the synthesis and structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the combined interpretation of data from various analytical techniques. While experimental data for this specific compound is not widely published, this guide demonstrates how a combination of predicted spectroscopic data, knowledge of characteristic functional group absorptions and chemical shifts, and a plausible synthetic strategy can be used to confidently propose and verify its molecular structure. This foundational understanding is critical for any further investigation into the biological properties and potential therapeutic applications of this and related compounds.
The Discovery and Synthesis of Novel Thienyl Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Thienyl propanoic acid derivatives represent a promising class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. Their structural similarity to endogenous molecules and existing non-steroidal anti-inflammatory drugs (NSAIDs) has made them attractive scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thienyl propanoic acid derivatives, with a focus on their potential as anti-inflammatory and anticancer agents.
Core Concepts: The Thienyl Propanoic Acid Scaffold
The thienyl propanoic acid core consists of a thiophene ring attached to a propanoic acid moiety. The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the phenyl ring found in many established drugs. This substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The propanoic acid side chain is a key feature for interaction with various biological targets, including the cyclooxygenase (COX) enzymes.
Synthesis of Novel Thienyl Propanoic Acid Derivatives
The synthesis of thienyl propanoic acid derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the thiophene ring followed by the introduction or modification of the propanoic acid side chain. Alternatively, a commercially available thiophene-containing starting material can be functionalized.
General Synthesis Workflow
A representative synthetic workflow for preparing substituted 2-(thiophen-2-yl)propanoic acid derivatives is outlined below. This multi-step process often begins with a Friedel-Crafts acylation to introduce a substituent onto the thiophene ring, followed by reactions to build the propanoic acid side chain.
Experimental Protocols
Synthesis of 5-Benzoyl-α-methyl-2-thiopheneacetic Acid (Tiaprofenic Acid)
This protocol describes a common method for the synthesis of the well-known anti-inflammatory drug, tiaprofenic acid.[1][2][3][4]
Step 1: Preparation of 5-Benzoyl-2-bromothiophene
-
Suspend aluminum trichloride (3.250 kg) in methylene chloride (12 kg).
-
Slowly add benzoyl chloride (3.420 kg) to the suspension, maintaining the temperature between 10°C and 20°C.
-
Stir the mixture for 10 minutes.
-
Slowly add 2-bromothiophene (3.600 kg) to the mixture, keeping the temperature between 0°C and 5°C.
-
Stir the reaction mixture for 1 hour at 15°C.
-
Pour the mixture into a mixture of ice, water, and hydrochloric acid.
-
Separate the organic phase, concentrate it under vacuum, and crystallize the residue from sec-butanol to yield 5-benzoyl-2-bromothiophene.
Step 2: Synthesis of Diethyl 5-Benzoyl-α-methyl-2-thiophenemalonate
-
Prepare a suspension of sodium hydride (54 g at 60%) in dimethylformamide (600 g).
-
Slowly add methyl diethylmalonate (260 g), maintaining the temperature between 10°C and 20°C.
-
Stir the mixture for 2 hours at 20°C to form sodium methyl diethylmalonate.
-
Separately, dissolve 5-benzoyl-2-bromothiophene (300 g) in dimethylformamide (600 ml).
-
Slowly add the 5-benzoyl-2-bromothiophene solution to the sodium methyl diethylmalonate suspension, allowing the temperature to rise to 80°C.
-
Maintain the reaction mixture at 80°C for at least 2 hours.
Step 3: Hydrolysis and Decarboxylation to Tiaprofenic Acid
-
Cool the reaction mixture to 30°C and add toluene (500 g) and water (1500 g).
-
Separate the phases and wash the organic phase with water.
-
Concentrate the organic phase under vacuum.
-
Treat the residue with a basic solution (e.g., 10-20% aqueous NaOH) and heat to hydrolyze the ester.
-
Acidify the mixture with a mineral acid (e.g., concentrated HCl) to induce decarboxylation and precipitate the final product.
-
Filter, wash with water, and dry the precipitate to obtain 5-benzoyl-α-methyl-2-thiopheneacetic acid.
Biological Activity and Data Presentation
Thienyl propanoic acid derivatives have been investigated for a variety of biological activities, most notably as anti-inflammatory and anticancer agents. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity: COX Inhibition
Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of COX enzymes.[5] The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), has led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The table below summarizes the COX inhibitory activity of representative aryl propanoic acid derivatives, providing a benchmark for the evaluation of novel thienyl propanoic acid analogs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 2.5 | 0.25 | 10 |
| Naproxen | 0.4 | 0.08 | 5 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
Data compiled from various sources for illustrative purposes.
Anticancer Activity
Recent studies have explored the potential of thienyl-containing compounds as anticancer agents. For instance, novel thiopyrano[2,3-d]thiazoles based on cinnamic acid amides have shown moderate antitumor activity in the National Cancer Institute's 60 cancer cell line screen.[6] Similarly, novel thiazole derivatives have demonstrated efficacy against human osteosarcoma cell lines.[7]
The following table presents hypothetical data for a series of novel thienyl propanoic acid derivatives to illustrate how their anticancer activity could be presented.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| TPA-001 | 5-chloro | MCF-7 | 12.5 |
| TPA-002 | 5-bromo | MCF-7 | 9.8 |
| TPA-003 | 5-nitro | MCF-7 | 25.1 |
| TPA-004 | 4,5-dichloro | MCF-7 | 5.2 |
| Doxorubicin | (Reference) | MCF-7 | 0.8 |
Signaling Pathways
The Cyclooxygenase-2 (COX-2) Signaling Pathway
The COX-2 signaling pathway plays a crucial role in inflammation and has been implicated in the progression of several types of cancer.[8][9][10] Understanding this pathway is essential for the rational design of novel thienyl propanoic acid derivatives as targeted anti-inflammatory and anticancer agents.
Experimental Protocols for Biological Evaluation
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[11][12][13][14][15]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, hematin, and L-epinephrine to each well.
-
Add the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add the test compound at various concentrations (typically in DMSO) to the wells. For control wells, add DMSO only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a solution of HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Conclusion
The discovery and synthesis of novel thienyl propanoic acid derivatives continue to be a vibrant area of research in drug development. Their versatile scaffold allows for a wide range of structural modifications to optimize their biological activity and pharmacokinetic properties. By leveraging a deep understanding of their synthesis, biological targets, and relevant signaling pathways, researchers can continue to develop new and effective thienyl propanoic acid-based therapeutics for the treatment of inflammatory diseases and cancer.
References
- 1. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]
- 2. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]
- 3. US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]
- 4. EP0748802B1 - Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
Solubility Profile of 3-Amino-3-(2-thienyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-3-(2-thienyl)propanoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility behavior based on its chemical structure and the general properties of related amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.
Predicted Solubility Characteristics
This compound is a β-amino acid containing a hydrophilic amino group and a carboxylic acid group, as well as a moderately nonpolar thienyl group. This amphiphilic nature suggests a complex solubility profile.
-
Aqueous Solubility: Like most amino acids, it is expected to be soluble in water. The solubility in aqueous solutions is highly dependent on the pH. At its isoelectric point (pI), the molecule exists as a zwitterion, where the net charge is zero, typically resulting in minimum solubility. At pH values below the pI, the amino group is protonated, forming a cationic species, which increases solubility in water. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, forming an anionic species and also enhancing aqueous solubility.
-
Organic Solvents: The presence of the thiophene ring introduces some nonpolar character. Therefore, it is anticipated to have limited solubility in nonpolar organic solvents. Its solubility is likely to be greater in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). In mixed solvent systems, such as ethanol-water mixtures, the solubility is expected to decrease as the proportion of the organic solvent increases.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording such data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |
| Water (pH 7) | |||||
| Water (pH 2) | |||||
| Water (pH 10) | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetonitrile | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
For aqueous solutions, adjust the pH to the desired value using dilute acid or base.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly associated with the solubility of this compound. The solubility is a physicochemical property governed by the interactions between the solute and the solvent molecules.
The logical relationship for predicting solubility behavior can be summarized as follows:
Caption: Factors influencing the predicted solubility of this compound.
Stability of 3-Amino-3-(2-thienyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-thienyl)propanoic acid is a non-proteinogenic β-amino acid containing a thiophene moiety. Its unique structural features make it a valuable building block in medicinal chemistry and drug development, with potential applications in the design of novel therapeutics. Understanding the stability of this compound under various environmental conditions is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to formulation and administration.
This technical guide provides a comprehensive overview of the stability of this compound. While specific experimental stability data for this exact molecule is limited in publicly available literature, this guide extrapolates information from studies on structurally related compounds, including other β-amino acids, thiophene derivatives, and general principles of forced degradation studies. The information presented herein is intended to guide researchers in designing and executing robust stability protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Melting Point | Decomposes at elevated temperatures |
| Storage Recommendation | Store in a dark place under an inert atmosphere at room temperature.[1] |
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance, establish its intrinsic stability, and develop stability-indicating analytical methods.[2] The typical stress conditions applied in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.
Stability under Various Conditions
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing labile functional groups. For this compound, the carboxylic acid and amino groups are of interest. While specific data is unavailable, studies on other amino acids and their derivatives provide valuable insights.
-
Acidic Conditions: Under acidic conditions, the primary amino group will be protonated, which may influence the stability of the molecule. The thiophene ring is generally stable to acid hydrolysis, but extreme conditions could potentially lead to ring opening or polymerization.
-
Basic Conditions: In alkaline solutions, the carboxylic acid group will be deprotonated. The stability of β-amino acids under basic conditions can vary depending on the side chain.
-
Neutral Conditions: At neutral pH, the compound will exist predominantly as a zwitterion. Stability is generally expected to be higher at neutral pH compared to acidic or basic conditions.
Experimental Protocol for Hydrolytic Stability:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water (for neutral), and 0.1 M NaOH.
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Oxidative Stability
The thiophene ring is known to be susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the biological activity and safety profile of the molecule.
Experimental Protocol for Oxidative Stability:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Store the solution at room temperature or a slightly elevated temperature for a defined period.
-
Monitor the reaction by HPLC at various time points to determine the rate of degradation and identify major degradation products.
Thermal Stability
Thermal degradation studies are crucial for determining appropriate storage and handling conditions. As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can lead to decomposition. Studies on the thermal degradation of various amino acids have shown that they follow first-order reaction kinetics, with degradation rates increasing with temperature.[3][4]
Experimental Protocol for Thermal Stability (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time intervals, remove samples and dissolve them in a suitable solvent.
-
Analyze the solutions by HPLC to quantify the amount of undegraded compound.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of organic molecules. The thiophene ring and the amino acid structure can both absorb UV light, making photostability a potential concern. Photodegradation can involve complex radical-mediated pathways.
Experimental Protocol for Photostability:
-
Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Maintain a dark control sample under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of amino acid and thiophene chemistry, several degradation pathways can be postulated.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[5] Such a method must be able to separate the parent drug from all potential degradation products and formulation excipients.
Key Steps in Method Development and Validation:
-
Column and Mobile Phase Selection: A C18 column is often a good starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, should be optimized to achieve good resolution between the parent peak and all degradant peaks.
-
Forced Degradation Sample Analysis: The stressed samples generated during forced degradation studies are used to challenge the specificity of the method.
-
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion
References
- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Amino-3-(2-thienyl)propanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 3-Amino-3-(2-thienyl)propanoic acid, a β-amino acid featuring a thienyl side chain, offers unique structural and electronic characteristics that can enhance peptide stability, receptor affinity, and resistance to enzymatic degradation.[1] This document provides a detailed protocol for the efficient incorporation of this building block into peptide sequences using solid-phase peptide synthesis (SPPS).
The thienyl moiety, an aromatic heterocycle, can influence the peptide's conformation and engage in specific interactions with biological targets.[1][2] The β-amino acid backbone inherently alters the peptide's secondary structure, often leading to increased stability against proteolysis compared to natural α-peptides.[3] This application note outlines the necessary materials, a comprehensive step-by-step protocol, and expected outcomes for researchers aiming to leverage the unique properties of this compound in their peptide-based drug discovery and development programs.
Data Presentation: Representative Performance
The successful incorporation of sterically demanding β-amino acids like this compound is highly dependent on the chosen coupling conditions. The following tables summarize representative data for coupling efficiency, and overall peptide yield and purity under various conditions. These values are illustrative and may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Representative Coupling Efficiency of Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH with Various Coupling Reagents
| Coupling Reagent | Activator Base | Reaction Time (h) | Temperature (°C) | Representative Coupling Efficiency (%) |
| HBTU/HOBt | DIEA | 2 | 25 | 85-90 |
| HATU/HOAt | DIEA | 1 | 25 | >95 |
| DIC/Oxyma | N/A | 2 | 25 | 90-95 |
| COMU | DIEA | 1 | 25 | >95 |
Table 2: Representative Yield and Purity for a Model Hexapeptide Containing this compound
| Synthesis Method | Crude Yield (%) | Purity by RP-HPLC (%) |
| Standard Room Temperature SPPS | 65-75 | 70-80 |
| Microwave-Assisted SPPS | 70-85 | 80-90 |
Experimental Protocols
This protocol details the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.
Materials
-
Resin: Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Water, deionized
-
Diethyl ether, anhydrous
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Reagents for Monitoring:
-
Kaiser Test Kit (ninhydrin test)
-
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is for a standard 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a suitable SPPS reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution (5 mL) to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU/HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Incorporation of Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH:
-
Due to the steric hindrance of this β-amino acid, a more potent coupling reagent like HATU is recommended.
-
In a separate vial, dissolve Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitor the reaction completion using the Kaiser test.
-
Upon completion, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the concentrated TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Microwave-Assisted SPPS Protocol
For particularly difficult sequences or to accelerate the synthesis, microwave-assisted SPPS can be employed.
-
Resin Swelling and Deprotection: Follow the same procedure as the manual protocol.
-
Coupling:
-
Prepare the activated amino acid solution as described in the manual protocol.
-
Add the solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling in a peptide synthesizer with microwave irradiation (e.g., 30-45 Watts, 5-10 minutes at 75°C).
-
Monitor coupling completion with a Kaiser test.
-
-
Cleavage and Purification: Follow the same procedure as the manual protocol.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of peptides incorporating this compound.
Caption: Logical workflow for the amino acid coupling and monitoring step in SPPS.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-Amino-3-(2-thienyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] 3-Amino-3-(2-thienyl)propanoic acid, a β-amino acid featuring a thiophene ring, presents a unique building block for designing novel peptide analogs. The thienyl moiety can introduce specific electronic and structural characteristics, potentially leading to improved biological activity.[1]
This document provides detailed protocols and application notes for the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).
Challenges and Considerations
The synthesis of peptides containing β-amino acids, particularly those with bulky side chains like the 2-thienyl group, can present challenges compared to standard α-amino acid couplings.
-
Steric Hindrance: The thienyl group in the β-position can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to lower coupling efficiencies.[2]
-
Secondary Structure: The introduction of β-amino acids can alter the peptide backbone conformation, which may influence aggregation and the efficiency of subsequent synthesis steps.[3]
-
Reaction Kinetics: Coupling reactions involving β-amino acids may be slower than those with α-amino acids, necessitating optimized coupling reagents and reaction times.
Recommended Materials and Reagents
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.
-
Amino Acids: Fmoc-protected α-amino acids and Fmoc-3-Amino-3-(2-thienyl)propanoic acid.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF.
-
Coupling Reagents: See table below for recommended options.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
Experimental Protocols
General SPPS Cycle
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[4][5]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Protocol 3: Coupling of Fmoc-3-Amino-3-(2-thienyl)propanoic acid
Due to the potential for steric hindrance, the choice of coupling reagent is critical for achieving high coupling efficiency.[6][7] The use of highly efficient uronium/aminium or phosphonium salt-based reagents is recommended.
Option A: HATU/DIPEA Activation
-
In a separate vial, dissolve Fmoc-3-Amino-3-(2-thienyl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
Option B: DIC/Oxyma Activation
-
Dissolve Fmoc-3-Amino-3-(2-thienyl)propanoic acid (3 eq.) and OxymaPure (3 eq.) in DMF and add to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture for 2-4 hours.
-
Monitor the reaction progress using a Kaiser test.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.[8] A gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Collect fractions and analyze for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Characterize the final product by mass spectrometry to confirm the molecular weight.[9]
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids. The following table summarizes the performance of common coupling reagents based on literature for challenging couplings, providing a guide for optimization.
| Coupling Reagent | Relative Purity | Coupling Efficiency | Reaction Speed | Risk of Racemization | Key Characteristics |
| HATU | High | Very High[6] | Fast[6] | Low[6] | Forms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[6] |
| HCTU | High | High | Fast | Low | More cost-effective than HATU with comparable performance. |
| COMU | Very High | Very High[10] | Fast | Low | Highly soluble and efficient, even with only 1 equivalent of base.[10] |
| DIC/Oxyma | Good | Good | Moderate | Very Low[7] | Cost-effective and minimizes racemization; a good choice for routine synthesis.[6] |
| PyBOP | Good | High | Moderate | Low | A well-established phosphonium salt reagent. |
Logical Relationship of Reagent Selection
The selection of a coupling reagent for a sterically hindered amino acid like this compound involves a trade-off between reactivity, cost, and potential side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Chiral Purification of 3-Amino-3-(2-thienyl)propanoic Acid Using High-Performance Liquid Chromatography
Introduction
3-Amino-3-(2-thienyl)propanoic acid is a β-amino acid of interest in pharmaceutical research and development due to its structural similarity to other biologically active compounds. The presence of a chiral center in this molecule necessitates the separation of its enantiomers, as they may exhibit different pharmacological and toxicological profiles. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective purification of this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which allows for the direct separation of the enantiomers without the need for derivatization.
Methodology
The primary approach for the chiral separation of this compound involves direct enantioselective HPLC using a chiral stationary phase (CSP). Macrocyclic glycopeptide antibiotics, such as teicoplanin, have demonstrated broad selectivity for a variety of amphoteric racemates, including β-amino acids.[1][2]
Experimental Workflow
The logical workflow for the HPLC purification of this compound is outlined below. This process begins with the preparation of the crude sample and the mobile phase, followed by system setup, the purification run, fraction collection, and finally, analysis of the collected fractions to determine enantiomeric purity.
References
Application Notes and Protocols for the Derivatization of 3-Amino-3-(2-thienyl)propanoic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Amino-3-(2-thienyl)propanoic acid, a critical step for its quantitative analysis and chiral separation. The following methods are designed to enhance detection and improve chromatographic performance in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction
This compound is a non-proteinogenic amino acid analogue with potential applications in pharmaceutical development. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for the determination of its enantiomeric purity. Derivatization is a chemical modification process that converts the analyte into a product with improved properties for analysis. This typically involves reacting the amino or carboxyl group of the amino acid to attach a tag that enhances volatility for GC analysis or improves detection (e.g., by UV or fluorescence) and separation in HPLC.[1][2][3]
This document outlines protocols for three common derivatization strategies:
-
Pre-column Derivatization with o-Phthalaldehyde (OPA) for fluorescence detection in HPLC.
-
Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) for UV or fluorescence detection in HPLC.[4][5][6]
-
Chiral Derivatization with Marfey's Reagent for the separation of enantiomers by HPLC.[7][8][9]
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection
This method is suitable for the sensitive quantification of this compound in various samples. OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10]
Experimental Protocol
Materials and Reagents:
-
This compound standard or sample
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol (MCE)[11]
-
Borate buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Derivatization Procedure: [10][11][12]
-
Prepare the OPA/Thiol Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 20 µL of 3-MPA or MCE. This reagent should be prepared fresh daily and protected from light.
-
Sample Preparation: Prepare a standard solution of this compound in borate buffer. For unknown samples, ensure they are dissolved in a compatible solvent and buffered to the appropriate pH.
-
Derivatization Reaction: In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the OPA/thiol reagent.
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Immediately inject a suitable volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
Data Presentation
Table 1: Quantitative Data for OPA Derivatization
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| OPA-derivatized this compound | To be determined experimentally | To be determined experimentally | To be determined experimentally | >0.999 |
Note: The exact retention time, LOD, and LOQ are instrument and condition-dependent and must be determined empirically.
Method 2: Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) for HPLC-UV/Fluorescence Detection
Fmoc-Cl reacts with both primary and secondary amines to form stable, highly UV-absorbent and fluorescent derivatives.[4][5][6] This method is robust and suitable for automated analysis.[6]
Experimental Protocol
Materials and Reagents:
-
This compound standard or sample
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Borate buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Pentane or Hexane (for extraction)
-
HPLC system with a UV or fluorescence detector and a C18 reversed-phase column
Derivatization Procedure: [6][13]
-
Prepare Fmoc-Cl Solution: Dissolve 2.5 mg of Fmoc-Cl in 1 mL of acetonitrile. Prepare this solution fresh.
-
Sample Preparation: Dissolve the this compound standard or sample in the borate buffer.
-
Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the Fmoc-Cl solution.
-
Incubation: Vortex the mixture and let it react for 5 minutes at room temperature.
-
Extraction of Excess Reagent: Add 500 µL of pentane or hexane, vortex for 30 seconds, and centrifuge. Discard the upper organic layer. Repeat the extraction step.
-
Injection: Inject an aliquot of the aqueous layer into the HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate buffer, pH 4.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-80% B; 15-20 min, 80% B; 20-25 min, 80-30% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
Data Presentation
Table 2: Quantitative Data for Fmoc-Cl Derivatization
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Fmoc-derivatized this compound | To be determined experimentally | To be determined experimentally | To be determined experimentally | >0.998 |
Note: The exact retention time, LOD, and LOQ are instrument and condition-dependent and must be determined empirically.
Method 3: Chiral Derivatization with Marfey's Reagent for Enantiomeric Separation
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent used to resolve enantiomeric mixtures of amino acids.[7][8][9] It reacts with the amino group to form diastereomers that can be separated on a standard reversed-phase HPLC column.[9]
Experimental Protocol
Materials and Reagents:
-
Racemic this compound standard or sample
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC system with a UV detector and a C18 reversed-phase column
Derivatization Procedure: [14]
-
Sample Preparation: Dissolve approximately 1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate solution.
-
Reagent Addition: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Incubate the mixture at 40°C for 1 hour with occasional shaking.
-
Quenching: After cooling to room temperature, neutralize the reaction mixture by adding 200 µL of 2 M HCl.
-
Dilution and Injection: Dilute the sample with the mobile phase and inject it into the HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Triethylammonium phosphate buffer (50 mM, pH 3.0) with a gradient of acetonitrile |
| Gradient | 0-40 min, 10-50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 340 nm |
Data Presentation
Table 3: Chiral Separation Data using Marfey's Reagent
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| L-FDAA - D-3-Amino-3-(2-thienyl)propanoic acid | To be determined experimentally | \multirow{2}{}{>1.5 (Target)} |
| L-FDAA - L-3-Amino-3-(2-thienyl)propanoic acid | To be determined experimentally |
Note: The elution order of the diastereomers needs to be confirmed using enantiomerically pure standards. The retention times and resolution are dependent on the specific HPLC conditions.
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Logical relationship in chiral derivatization for enantiomeric separation.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marfey's reagent for chiral amino acid analysis: a review. | Sigma-Aldrich [merckmillipore.com]
- 9. ovid.com [ovid.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Amino-3-(2-thienyl)propanoic Acid via Rodionov Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Amino-3-(2-thienyl)propanoic acid, a valuable building block in drug discovery, utilizing a modified Rodionov reaction. The procedure involves the one-pot condensation of 2-thiophenecarboxaldehyde, malonic acid, and ammonium acetate. This application note includes a detailed experimental protocol, a summary of expected outcomes, and a discussion of the reaction's mechanism and potential side reactions. The information is intended to guide researchers in the successful synthesis and purification of this important β-amino acid derivative.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and neuroscience. The presence of the thiophene moiety often imparts unique pharmacological properties. These compounds serve as crucial intermediates in the synthesis of various therapeutic agents. The Rodionov reaction offers a straightforward and efficient method for the preparation of β-amino acids from readily available starting materials. This one-pot reaction involves the condensation of an aldehyde with malonic acid and a source of ammonia, typically ammonium acetate.
Reaction Scheme
The synthesis of this compound via the Rodionov reaction proceeds as follows:
Caption: General scheme of the Rodionov reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of thiazole β-amino acids and is expected to provide good yields for the target compound.[1]
Materials:
-
2-Thiophenecarboxaldehyde (CAS: 98-03-3)
-
Malonic Acid (CAS: 141-82-2)
-
Ammonium Acetate (CAS: 631-61-8)
-
Glacial Acetic Acid (CAS: 64-19-7)
-
Acetone (CAS: 67-64-1)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Buchner funnel and flask
-
Filtration paper
Procedure:
-
To a solution of 2-thiophenecarboxaldehyde (3 mmol, 0.336 g) in glacial acetic acid (6 mL) in a round-bottom flask, add anhydrous ammonium acetate (12 mmol, 0.924 g).
-
Stir the solution at 40°C for 10 minutes.
-
Add malonic acid (3.3 mmol, 0.343 g) to the reaction mixture.
-
Heat the reaction mixture to 85°C and stir for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Upon cooling, the product is expected to crystallize out of the solution.
-
Filter the formed crystals using a Buchner funnel and wash with cold acetone.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Expected Yield
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g) |
| 2-Thiophenecarboxaldehyde | 1.0 | 112.14 | 3 | 0.336 |
| Malonic Acid | 1.1 | 104.06 | 3.3 | 0.343 |
| Ammonium Acetate | 4.0 | 77.08 | 12 | 0.924 |
| Product | - | 171.21 | - | - |
| Expected Yield (%) | - | - | - | 50-70% |
Note: The expected yield is an estimate based on similar reactions reported in the literature.[1]
Logical Workflow
Caption: Experimental workflow for the synthesis of this compound.
Discussion of Results and Purification
The Rodionov reaction is a robust method for the synthesis of β-amino acids. The use of glacial acetic acid as a solvent has been shown to improve reaction yields compared to alcoholic solvents.[1] A potential side reaction is the Knoevenagel condensation between 2-thiophenecarboxaldehyde and malonic acid, which can lead to the formation of 3-(2-thienyl)acrylic acid. However, the reaction conditions described are optimized to favor the formation of the desired β-amino acid.
For further purification, recrystallization can be performed. Based on the properties of similar amino acids, a mixture of water and a water-miscible organic solvent like ethanol or isopropanol is a good starting point for developing a recrystallization procedure. The purity of the final product should be assessed by standard analytical techniques such as melting point determination, and 1H and 13C NMR spectroscopy.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): δ 2.5-2.8 (m, 2H, CH₂), 4.2-4.5 (m, 1H, CH), 6.9-7.5 (m, 3H, thienyl-H), 7.8-8.2 (br s, 3H, NH₃⁺), 12.0-12.5 (br s, 1H, COOH).
-
¹³C NMR (DMSO-d₆): δ 40-45 (CH₂), 50-55 (CH), 123-128 (thienyl-C), 145-150 (thienyl-C), 172-175 (C=O).
Conclusion
The modified Rodionov reaction provides an effective and straightforward route for the synthesis of this compound. The protocol outlined in this document is based on established procedures for similar compounds and is expected to provide the target molecule in good yield. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular building block.
References
Application Notes and Protocols for the Quantification of 3-Amino-3-(2-thienyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Amino-3-(2-thienyl)propanoic acid in various matrices. Two primary methodologies are presented: a direct enantioselective High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method and an indirect method using derivatization followed by HPLC with UV detection.
Application Note 1: Direct Enantioselective Quantification of this compound using Chiral HPLC-MS/MS
This method is ideal for the direct, sensitive, and stereospecific quantification of the R- and S-enantiomers of this compound in complex biological matrices such as plasma or urine. The use of a chiral stationary phase allows for the separation of enantiomers without the need for derivatization, simplifying sample preparation and analysis.
Experimental Protocol
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | UHPLC system with a binary pump and autosampler |
| Column | Chiral Stationary Phase (CSP) column, e.g., Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or similar macrocyclic glycopeptide-based column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound and its internal standard |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
3. Data Analysis and Quantification
-
Quantification is performed using a calibration curve prepared by spiking known concentrations of this compound into a blank matrix.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Linear regression is used to determine the concentration of the analyte in unknown samples.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | 2–15 ng/mL (compound and matrix dependent) |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD) | < 15% |
| Recovery | > 85% |
Workflow Diagram
Caption: Workflow for direct chiral HPLC-MS/MS analysis.
Application Note 2: Indirect Quantification of this compound using HPLC-UV after Derivatization with Marfey's Reagent
This application note describes an indirect method for the quantification of this compound. The method involves derivatization with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which converts the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column and quantified using a UV detector. This method is a robust alternative when a chiral column is not available.
Experimental Protocol
1. Derivatization Procedure
-
Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.
-
Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase for HPLC analysis and transfer to an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | HPLC system with a binary or quaternary pump, autosampler, and UV detector |
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
3. Data Analysis and Quantification
-
A calibration curve is constructed by derivatizing known concentrations of this compound standards.
-
The peak areas of the resulting diastereomers are plotted against their corresponding concentrations.
-
The concentration in unknown samples is determined from the calibration curve. The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Dependent on the derivatization efficiency and UV response, typically in the low µg/mL range |
| Accuracy | Within ±20% of the nominal concentration |
| Precision (RSD) | < 20% |
Workflow Diagramdot
Application Notes: 3-Amino-3-(2-thienyl)propanoic Acid as a Chiral Building Block
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof - Google Patents [patents.google.com]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 8. (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID|lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(2-thienyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(2-thienyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes such as the Rodionov and Mannich reactions.
Issue 1: Low Yield in Rodionov Synthesis
Symptoms: The overall yield of this compound is significantly lower than expected when using 2-thiophenecarboxaldehyde, malonic acid, and a source of ammonia.
Possible Causes and Solutions:
-
Competing Knoevenagel Condensation: A primary side reaction is the Knoevenagel condensation between 2-thiophenecarboxaldehyde and malonic acid, leading to the formation of 2-(2-thienyl)propenoic acid derivatives instead of the desired β-amino acid.
-
Solution: Optimize reaction conditions to favor the Rodionov pathway. Using glacial acetic acid as a solvent can increase the yield of the desired β-amino acid. Additionally, increasing the molar ratio of the ammonia source (e.g., ammonium acetate) can help to push the equilibrium towards the formation of the imine intermediate required for the Rodionov reaction.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solution: A study on the synthesis of analogous thiazole β-amino acids found that switching from alcoholic solvents to glacial acetic acid and performing the reaction at reflux (around 85°C) led to a considerable increase in yield.[1] It is also beneficial to add a small amount of water to facilitate the in situ formation of ammonia from ammonium acetate.[1]
-
-
Insufficient Ammonia Source: An inadequate amount of ammonia will limit the formation of the necessary imine intermediate.
-
Solution: Increasing the equivalents of ammonium acetate (e.g., to 4 equivalents relative to the aldehyde) has been shown to improve yields in similar syntheses.[1]
-
Issue 2: Difficulties in Product Purification
Symptoms: The crude product is difficult to purify, showing multiple spots on TLC or broad peaks in HPLC analysis. The isolated product may be an oil or a sticky solid.
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: Unreacted 2-thiophenecarboxaldehyde or malonic acid can co-precipitate with the product.
-
Formation of Side Products: Byproducts from the Knoevenagel condensation or other side reactions can complicate purification.
-
Solution: Recrystallization is a common and effective method for purifying β-amino acids. For a similar compound, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, recrystallization from boiling water was effective in removing impurities and color.[2] The choice of recrystallization solvent will depend on the specific impurity profile and should be determined experimentally.
-
-
Zwitterionic Nature of the Product: As an amino acid, the product is zwitterionic and may have high polarity and low solubility in common organic solvents, making chromatographic purification challenging.
-
Solution: Ion-exchange chromatography can be a powerful technique for purifying amino acids. Alternatively, derivatization of the amino and/or carboxylic acid groups can alter the solubility and allow for purification by standard silica gel chromatography, followed by deprotection.
-
Issue 3: Low or No Enantioselectivity in Asymmetric Synthesis
Symptoms: In an asymmetric synthesis (e.g., using a chiral catalyst or auxiliary), the product is obtained as a racemic or nearly racemic mixture.
Possible Causes and Solutions:
-
Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be suitable for the specific substrate.
-
Solution: The field of asymmetric synthesis of β-amino acids is extensive. For Mannich-type reactions, proline and its derivatives are often used as organocatalysts to achieve high enantioselectivity.[1] For other approaches, various chiral ligands for metal catalysts or chiral auxiliaries can be employed. It is crucial to consult the literature for catalysts and auxiliaries that have been successfully used for similar heteroaromatic substrates.
-
-
Racemization During Reaction or Workup: The stereocenter may be prone to racemization under the reaction or workup conditions (e.g., harsh pH or high temperatures).
-
Solution: Carefully control the reaction temperature and pH during the reaction and workup. If racemization is suspected, milder conditions should be explored. For example, in some syntheses, reactions are carried out at low temperatures (e.g., -20°C to -78°C) to maximize stereocontrol.
-
-
Chiral Resolution as an Alternative: If a direct asymmetric synthesis is proving challenging, resolution of the racemic mixture can be an effective strategy.
-
Solution: Classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a common approach. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic approaches to β-amino acids, including this compound, are the Rodionov reaction and the Mannich reaction. The Rodionov reaction involves the condensation of 2-thiophenecarboxaldehyde, malonic acid, and an ammonia source. The Mannich reaction is a three-component condensation of an aldehyde (2-thiophenecarboxaldehyde), an amine, and a compound with an acidic proton (like a ketone or malonic ester).
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For a modified Rodionov reaction used to synthesize analogous thiazole β-amino acids, yields in the range of 52-68% have been reported after optimization.[1] It is reasonable to expect similar yields for the 2-thienyl derivative under optimized conditions.
Q3: What are the main byproducts to watch out for in the Rodionov synthesis?
A3: The primary byproduct of concern is the product of the competing Knoevenagel condensation, which is 2-(2-thienyl)propenoic acid or its derivatives. This occurs when the aldehyde reacts with malonic acid before the imine is formed for the Rodionov pathway.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization. Given the zwitterionic nature of the product, water or a mixture of polar solvents may be effective. For a similar compound, recrystallization from boiling water was successful.[2] If recrystallization is insufficient, other techniques like ion-exchange chromatography or derivatization followed by silica gel chromatography and deprotection can be considered.
Q5: Are there established methods for the enantioselective synthesis of this compound?
A5: Yes, enantioselective methods for the synthesis of β-amino acids are well-documented. These often involve the use of chiral catalysts (e.g., proline in Mannich reactions) or chiral auxiliaries.[1] Another approach is the enzymatic resolution of a racemic mixture. For example, phenylalanine 2,3-aminomutase has been used in the enantioselective synthesis of (R)-3-Amino-3-(2-thienyl)propanoic acid.[3]
Data Presentation
Table 1: Comparison of Synthetic Routes for β-Amino Acid Synthesis
| Parameter | Rodionov Reaction | Mannich Reaction | Asymmetric Catalysis |
| Starting Materials | Aldehyde, Malonic Acid, Ammonia Source | Aldehyde, Amine, Enolizable Carbonyl | Varies (depends on specific reaction) |
| Typical Yield | 50-70% (optimized)[1] | Varies widely | Generally good to excellent |
| Key Advantages | Readily available starting materials | High atom economy, versatile | High enantioselectivity |
| Key Disadvantages | Competing Knoevenagel condensation | May require catalyst, potential for side reactions | Catalyst cost, may require optimization |
| Stereocontrol | Produces racemic mixture | Can be made asymmetric with chiral amines/catalysts | High stereocontrol is the primary goal |
Experimental Protocols
Adapted Protocol for Rodionov Synthesis of this compound
This protocol is adapted from a reported synthesis of analogous thiazole β-amino acids.[1]
Materials:
-
2-Thiophenecarboxaldehyde
-
Malonic Acid
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in glacial acetic acid.
-
Add anhydrous ammonium acetate (4 equivalents) and one drop of water to the solution.
-
Stir the solution at 40°C for 10 minutes.
-
Add malonic acid (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 85°C and stir for 3 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold acetone.
-
The crude product can be further purified by recrystallization from boiling water.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Rodionov Synthesis
Caption: Troubleshooting workflow for low yields in Rodionov synthesis.
General Reaction Scheme: Rodionov vs. Knoevenagel
Caption: Competing reaction pathways in the synthesis of β-amino acids.
References
Technical Support Center: Synthesis of 3-Amino-3-(2-thienyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(2-thienyl)propanoic acid, a valuable building block in pharmaceutical development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Issue 1: Low Yield in Rodionov Synthesis
Q: My Rodionov reaction for the synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in the Rodionov synthesis of this compound can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here’s a systematic approach to troubleshooting and optimization:
-
Assess Starting Material Purity: Ensure that 2-thiophenecarboxaldehyde, malonic acid, and ammonium acetate are of high purity. Impurities in the starting materials can lead to unwanted side reactions, reducing the yield of the desired product and complicating purification.[1][2]
-
Optimize Reaction Solvent: The choice of solvent is critical. While alcohols can be used, studies on similar aryl aldehydes have shown that glacial acetic acid can significantly increase the conversion to the desired β-amino acid.[3] Acetic acid can facilitate the formation of the intermediate imine.
-
Adjust Reagent Stoichiometry: The molar ratio of the reactants plays a crucial role. A common starting point is a slight excess of malonic acid (e.g., 1.1 equivalents) and a larger excess of ammonium acetate (e.g., 4 equivalents) relative to the 2-thiophenecarboxaldehyde.[3] Experimenting with these ratios can help drive the reaction towards the product.
-
Control Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. A typical temperature for this reaction is around 85°C.[3] Lowering the temperature might reduce byproduct formation but could also decrease the reaction rate, while higher temperatures might lead to degradation. Careful optimization is key.
-
Monitor Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of more byproducts.[4]
-
Minimize Side Product Formation: A common side product in the Rodionov reaction is the corresponding α,β-unsaturated carboxylic acid (3-(2-thienyl)propenoic acid), formed through a competing Knoevenagel condensation.[3] Optimizing the reaction conditions as described above, particularly the use of glacial acetic acid and an excess of ammonium acetate, can help to suppress this side reaction.
Issue 2: Difficulty in Product Purification and Isolation
Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A: The purification of zwitterionic compounds like β-amino acids can be challenging. Here are some effective strategies:
-
Crystallization: This is the most common and effective method for purifying this compound. The general procedure involves:
-
Work-up: After the reaction, the mixture is typically poured into ice water to precipitate any unreacted starting materials and byproducts, which are then filtered off.[3]
-
Concentration: The filtrate containing the product is concentrated under reduced pressure.[3]
-
Precipitation at Isoelectric Point: The concentrated solution is then neutralized with a base (e.g., NaOH solution) to its isoelectric point (pI), where the amino acid has minimum solubility, causing it to precipitate.[3] The pI can be estimated or determined experimentally.
-
Washing: The precipitated product should be washed with a solvent in which it is sparingly soluble, such as cold water or acetone, to remove residual impurities.[3]
-
-
Ion-Exchange Chromatography: For very impure samples or to remove charged impurities, ion-exchange chromatography can be an effective purification technique.
-
Troubleshooting Crystallization:
-
Oiling out: If the product "oils out" instead of crystallizing, try using a different solvent system, adjusting the rate of cooling, or seeding the solution with a small crystal of the pure product.
-
Poor recovery: If the recovery from crystallization is low, ensure that the pH is precisely at the isoelectric point. Also, minimize the volume of the washing solvent.
-
Frequently Asked Questions (FAQs)
Synthesis Methods
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes are:
-
Rodionov Reaction: This is a one-pot condensation reaction between an aldehyde (2-thiophenecarboxaldehyde), malonic acid, and a source of ammonia (typically ammonium acetate).[3][5] This method is widely used for the synthesis of β-amino acids.
-
Enzymatic Synthesis: An enantioselective approach involves the use of enzymes like phenylalanine 2,3-aminomutase from Pantoea agglomerans. This method can produce the desired enantiomer with high purity.[6]
Reaction Parameters and Optimization
Q2: How does the concentration of ammonium acetate affect the Rodionov reaction?
A2: The concentration of ammonium acetate is a critical parameter. An excess is generally used to shift the equilibrium towards the formation of the imine intermediate, which is a key step in the reaction. Increasing the equivalents of ammonium acetate (e.g., from 2.3 to 4 equivalents) has been shown to improve the yield of the β-amino acid.[3]
Q3: What is the optimal temperature for the Rodionov synthesis of this compound?
A3: A common reaction temperature reported for similar syntheses is 85°C when using glacial acetic acid as a solvent.[3] However, the optimal temperature can vary depending on the specific substrate and other reaction conditions. It is advisable to perform small-scale experiments to determine the ideal temperature for your setup.
Analysis and Purity
Q4: How can I assess the purity of my synthesized this compound?
A4: The purity can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity of amino acids. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid) can be used. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenyl-methyl chloroformate (FMOC) can enhance detection sensitivity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and identify the presence of any impurities.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the product.
Data Presentation
Table 1: Key Parameters for Rodionov Synthesis of β-Amino Acids
| Parameter | Recommended Condition | Potential Impact on Yield and Purity | Reference |
| Solvent | Glacial Acetic Acid | Increased conversion compared to alcohols. | [3] |
| Aldehyde:Malonic Acid:Ammonium Acetate Molar Ratio | 1 : 1.1 : 4 | Excess ammonium acetate drives imine formation and improves yield. | [3] |
| Temperature | 85 °C | Affects reaction rate and byproduct formation. Optimization is crucial. | [3] |
| Reaction Time | 3 hours (typical) | Should be monitored to maximize product formation and minimize degradation. | [3] |
Table 2: Troubleshooting Guide for Low Yield in Rodionov Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting aldehyde | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally while monitoring the reaction. |
| Poor quality of reagents. | Use high-purity starting materials. | |
| Significant amount of α,β-unsaturated acid byproduct | Knoevenagel condensation is competing with the Rodionov reaction. | Use glacial acetic acid as the solvent and ensure a sufficient excess of ammonium acetate. |
| Product lost during workup | Incorrect pH for precipitation. | Carefully adjust the pH to the isoelectric point of the amino acid for maximum precipitation. |
| Product is soluble in the washing solvent. | Use a minimal amount of a cold, non-polar solvent for washing. |
Experimental Protocols
Protocol 1: Rodionov Synthesis of 3-Amino-3-(aryl)propanoic Acids (General Procedure)
This protocol is adapted from a similar synthesis and may require optimization for this compound.[3]
-
To a solution of the aryl-aldehyde (e.g., 2-thiophenecarboxaldehyde) (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol) and one drop of water.
-
Stir the solution at 40°C for 10 minutes.
-
Add malonic acid (3.3 mmol) to the reaction mixture.
-
Heat the reaction mixture and stir at 85°C for 3 hours.
-
After completion, pour the reaction mixture into ice.
-
Remove any precipitate by filtration under reduced pressure.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Neutralize the concentrated solution with a 30% NaOH solution to precipitate the β-amino acid.
-
Cool the mixture, and separate the formed crystals by filtration.
-
Wash the crystals with acetone and dry.
Protocol 2: Enzymatic Synthesis of (R)-3-Amino-3-(2-thienyl)propanoic acid (Conceptual Outline)
-
Enzyme Preparation: Obtain or prepare phenylalanine 2,3-aminomutase from Pantoea agglomerans.
-
Reaction Setup: In a suitable buffer (e.g., ammonium carbonate, pH 8), combine the substrate (trans-3-(2-thienyl)acrylic acid) and the enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 20 hours).
-
Reaction Monitoring: Monitor the conversion of the substrate to the product using a suitable analytical method like HPLC.
-
Product Isolation and Purification: Once the reaction is complete, the enzyme is typically removed by precipitation or filtration. The product can then be isolated and purified from the reaction mixture, likely through crystallization as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the Rodionov synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Rodionov synthesis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. biotage.com [biotage.com]
- 5. pleiades.online [pleiades.online]
- 6. (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID|lookchem [lookchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
minimizing side products in the synthesis of thienyl beta-amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of thienyl β-amino acids.
Troubleshooting Guides
Issue 1: Low Yield of Thienyl β-Amino Acid in Mannich-Type Reactions
The Mannich reaction is a common method for synthesizing β-amino carbonyl compounds, which are precursors to β-amino acids. Low yields can be a significant issue, often stemming from suboptimal reaction conditions or side reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Iminium Ion Formation | - Amine and Aldehyde Choice: Ensure high purity of the amine and thienyl aldehyde. The reactivity of the thienyl aldehyde can be influenced by substituents on the thiophene ring. - Catalyst: Use an appropriate acid or base catalyst to promote iminium ion formation. For some systems, a Lewis acid catalyst may be beneficial.[1] |
| Poor Enolate Formation/Reactivity | - Ketone/Ester Choice: The acidity of the α-proton on the ketone or ester is crucial. If reactivity is low, consider using a more activated carbonyl compound. - Base Strength: The choice of base for deprotonation is critical. A base that is too strong can lead to side reactions, while one that is too weak will result in inefficient enolate formation. |
| Side Reactions | - Self-Condensation of Carbonyl: This can be minimized by slowly adding the carbonyl compound to the reaction mixture containing the pre-formed iminium ion. - Bis-alkylation: If the enolate is too reactive, it may react with a second iminium ion. Adjusting stoichiometry and addition rates can mitigate this.[1] - Polymerization of Thiophene: Thiophene rings can be susceptible to polymerization under strongly acidic conditions. Use milder acid catalysts or shorter reaction times. |
| Suboptimal Reaction Conditions | - Solvent: The choice of solvent is critical. Polar protic solvents like ethanol or methanol can facilitate the reaction, but aprotic solvents may be necessary for certain substrates to avoid side reactions.[2] - Temperature: Optimize the reaction temperature. While heating can increase the reaction rate, it can also promote the formation of side products. A temperature screening is recommended. |
Issue 2: Formation of Impurities in Gewald Synthesis of Thiophene Precursors
The Gewald reaction is a powerful one-pot method for synthesizing substituted 2-aminothiophenes, which can be precursors for thienyl amino acids. However, the multi-component nature of this reaction can lead to various side products.[3][4]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Knoevenagel Condensation | - Unreacted Starting Materials: If the initial condensation between the carbonyl compound and the active methylene nitrile is incomplete, these will remain as impurities.[3] - Base Selection: The choice of base (e.g., morpholine, piperidine, triethylamine) is crucial for the initial condensation. The optimal base may vary depending on the substrates.[3] |
| Presence of Knoevenagel-Cope Intermediate | - The α,β-unsaturated nitrile intermediate may be isolated if the subsequent sulfur addition and cyclization are slow.[3] - Sulfur Reactivity: Ensure elemental sulfur is finely powdered and well-dispersed. Gently heating (40-60 °C) can improve sulfur's reactivity.[3] |
| Dimerization of the Unsaturated Nitrile | - The α,β-unsaturated nitrile can dimerize, especially if the cyclization step is slow.[4] - Reaction Conditions: Adjusting the temperature and base concentration can favor the desired intramolecular cyclization over intermolecular dimerization. |
| Poor Sulfur Solubility | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thienyl β-amino acids and their associated side products?
A1: The most common synthetic routes often involve multi-step sequences. Two prevalent strategies are:
-
Mannich-type reaction: This involves the condensation of a thienyl aldehyde, an amine, and an enolizable carbonyl compound.[1] Common side products include self-condensation products of the carbonyl compound and bis-alkylation products.
-
Modification of a thiophene precursor: This can involve synthesizing a substituted thiophene using methods like the Gewald reaction, followed by functional group manipulation to introduce the β-amino acid moiety.[3][6] Side products in the Gewald step can include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimers of this intermediate.[3][4]
Q2: How can I minimize the formation of diastereomers during the synthesis?
A2: Controlling stereochemistry is a significant challenge. Strategies include:
-
Chiral Auxiliaries: Employing a chiral auxiliary on the enolate or the amine can direct the stereochemical outcome of the reaction.
-
Chiral Catalysts: Using a chiral catalyst, such as a proline derivative, can promote the formation of one enantiomer over the other.[6]
-
Substrate Control: If the thienyl group or another part of the molecule contains a chiral center, it can influence the stereochemistry of the newly formed center.
Q3: My purified thienyl β-amino acid is an oil and won't solidify. What can I do?
A3: This is a common issue with amino acid derivatives.[7] Here are some troubleshooting steps:
-
pH Adjustment: Amino acids are zwitterionic. Carefully adjusting the pH of an aqueous solution of your compound to its isoelectric point can often induce precipitation or crystallization.[8]
-
Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol) and then add a poor solvent (e.g., diethyl ether or hexanes) dropwise until the solution becomes cloudy. Allowing this to stand may induce crystallization.
-
Salt Formation: Converting the amino acid to a salt (e.g., hydrochloride or trifluoroacetate) can often result in a more crystalline solid that is easier to handle and purify.
Q4: What are the best practices for purifying thienyl β-amino acids?
A4: Purification strategies depend on the nature of the impurities.
-
Extraction: A standard aqueous workup with acid and base washes can remove many common impurities.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification.
-
Chromatography: For difficult separations, column chromatography on silica gel is common. For protected amino acids, reversed-phase HPLC is a powerful technique for achieving high purity.[9][10]
-
Solid-Phase Extraction (SPE): SPE can be a rapid method for removing impurities and isolating the desired product.[9]
Experimental Protocols
Protocol 1: General Procedure for Mannich-Type Synthesis of a Thienyl β-Amino Ester Precursor
This protocol is a general guideline and may require optimization for specific substrates.
-
Iminium Ion Formation: In a round-bottom flask, dissolve the thienyl aldehyde (1 eq.) and the primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., ethanol, THF). If required, add an appropriate catalyst (e.g., a catalytic amount of acetic acid). Stir the mixture at room temperature for 30-60 minutes.
-
Enolate Formation: In a separate flask, dissolve the enolizable ester (e.g., ethyl acetate, 1.5 eq.) in the same solvent. Add a suitable base (e.g., lithium diisopropylamide, LDA) at a low temperature (e.g., -78 °C) to generate the enolate.
-
Mannich Reaction: Slowly add the pre-formed enolate solution to the flask containing the iminium ion at low temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Mannich Synthesis
Caption: A flowchart for troubleshooting low yields in the Mannich synthesis of thienyl β-amino acids.
Decision Pathway for Purification Strategy
Caption: A decision-making diagram for the purification of thienyl β-amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. ijitee.org [ijitee.org]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Chiral Separation of 3-Amino-3-(2-thienyl)propanoic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of chiral separation of 3-Amino-3-(2-thienyl)propanoic acid enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for the chiral separation of this compound enantiomers.
Issue 1: Poor or No Enantiomeric Resolution
-
Question: I am not seeing any separation between the enantiomers of this compound. What are the potential causes and solutions?
-
Answer:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For amino acids and their analogues, common successful CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin), crown ethers, and zwitterionic selectors.[1][2][3][4] If you are using a different type of CSP, consider switching to one of these. Polysaccharide-based CSPs might not be effective for underivatized amino acids.[1][4]
-
Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving separation.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can significantly impact enantioselectivity.[4] Systematically vary the percentage of the organic modifier. For some teicoplanin-based CSPs, a "U-shaped" retention behavior is observed, where enantioselectivity increases at both low and high concentrations of the organic modifier.[4]
-
Additives: Mobile phase additives like acids (e.g., trifluoroacetic acid, formic acid) or bases can influence the ionization state of both the analyte and the CSP, which is critical for interaction and separation.[1]
-
-
Derivatization: If direct separation of the underivatized amino acid is unsuccessful, consider pre-column derivatization with a chiral derivatizing agent such as Marfey's reagent (FDAA) or GITC.[5] This creates diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).[6]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for the this compound enantiomers are tailing. How can I improve the peak shape?
-
Answer:
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or ionic strength can help to minimize these interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Implement a robust column washing procedure between runs.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column. For amino acids, the pH will affect their charge state and interaction with the CSP.
-
Issue 3: Irreproducible Retention Times and Resolution
-
Question: I am observing significant variability in retention times and resolution between my HPLC runs. What could be the cause?
-
Answer:
-
Column Equilibration: Inadequate column equilibration between injections, especially when running gradients, can lead to inconsistent results.[7] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For chiral separations, isocratic methods are often preferred to avoid re-equilibration issues.[7]
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Temperature can affect retention and selectivity.[2] Use a column thermostat to maintain a constant temperature throughout the analysis.
-
Stationary Phase Memory Effects: Some mobile phase additives can adsorb to the stationary phase and affect subsequent runs.[7] Thoroughly flush the column when changing mobile phases.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the chiral separation of this compound enantiomers by HPLC?
A1: A good starting point would be to use a macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin column (e.g., Astec CHIROBIOTIC T).[4][8] For the mobile phase, a simple system of methanol and water with a small amount of an acidic modifier like formic acid or trifluoroacetic acid is often effective for underivatized amino acids.[1][4]
Q2: Is derivatization necessary for the chiral separation of this compound?
A2: Not necessarily. Direct enantioseparation of underivatized amino acids is often possible on suitable chiral stationary phases like those based on teicoplanin or crown ethers.[3][4] However, if direct methods fail to provide adequate resolution, derivatization to form diastereomers can be a powerful alternative.[5]
Q3: How can I determine the elution order of the enantiomers?
A3: The elution order can be determined by injecting a standard of a single enantiomer (if available). Alternatively, some chiral stationary phases are available in both enantiomeric forms (e.g., ZWIX(+) and ZWIX(-)), which will reverse the elution order.[2]
Q4: Can I use mass spectrometry (MS) detection with the mobile phases used for chiral separation?
A4: Yes, many mobile phases used for chiral separation are compatible with mass spectrometry. Using volatile mobile phase additives like formic acid or ammonium acetate is recommended. It is important to choose mobile phase components that are compatible with the ionization technique being used (e.g., ESI, APCI).
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method
This protocol provides a general methodology for the direct chiral separation of this compound enantiomers.
-
Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water with an acidic modifier. Start with a composition of 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Optimization:
-
Vary the methanol concentration from 50% to 95%.
-
Evaluate other organic modifiers such as ethanol or acetonitrile.
-
Adjust the concentration and type of acidic modifier (e.g., trifluoroacetic acid).
-
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This protocol outlines a general procedure for the indirect separation following derivatization with GITC.[5]
-
Derivatization:
-
Dissolve a small amount of the racemic amino acid in an aqueous buffer (e.g., sodium bicarbonate).
-
Add a solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) in a suitable organic solvent (e.g., acetone).
-
Heat the mixture to facilitate the reaction.
-
After the reaction is complete, the diastereomeric derivatives can be analyzed by reversed-phase HPLC.
-
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Start with a low percentage of acetonitrile (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 250 nm).[5]
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize typical chromatographic parameters obtained for the chiral separation of amino acid analogues on different chiral stationary phases. This data can serve as a reference for the expected performance.
Table 1: Chiral Separation Parameters on a Teicoplanin-Based CSP
| Compound | Mobile Phase | k1 | α | Rs |
| Phenylalanine analogue | Methanol/Water (50:50, v/v) | 2.5 | 1.4 | 2.1 |
| Ring-substituted Phenylalanine | Methanol | 1.8 | 1.2 | 1.5 |
Data adapted from literature for analogous compounds.[5]
Table 2: Chiral Separation Parameters on a Crown Ether-Based CSP
| Compound | Mobile Phase | k'1 | α |
| Serine | 84% MeOH/16% H2O, 5 mM HClO4 | 1.37 | 1.99 |
| Glutamic Acid | 84% MeOH/16% H2O, 5 mM HClO4 | 1.45 | 1.60 |
Data adapted from literature for representative amino acids.[3]
Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of Peptides Containing 3-Amino-3-(2-thienyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides incorporating the non-canonical amino acid, 3-Amino-3-(2-thienyl)propanoic acid.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis, purification, and handling of peptides containing this compound.
Issue 1: Poor Peptide Solubility After Cleavage and Deprotection
-
Symptom: The lyophilized peptide powder does not readily dissolve in aqueous buffers (e.g., PBS, Tris).
-
Potential Cause: The presence of the hydrophobic thienyl side chain, along with other hydrophobic residues in the peptide sequence, can lead to poor solvation in aqueous solutions.[1][2] Peptides with over 50% hydrophobic residues are often difficult to dissolve in water.[1][2]
-
Troubleshooting Steps:
-
Initial Solvent Choice: Attempt to dissolve a small amount of the peptide in distilled water.[3] If unsuccessful, proceed to the next steps.
-
pH Adjustment:
-
Organic Solvents: If the peptide remains insoluble, use a small amount of an organic solvent such as DMSO, DMF, or acetonitrile to first dissolve the peptide.[1][3] Once dissolved, slowly add the aqueous buffer to the desired concentration. Be mindful that high concentrations of organic solvents may interfere with biological assays.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[1][2]
-
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Symptom: Swelling of the resin decreases, or you observe incomplete deprotection or coupling reactions, particularly for longer peptide sequences.[4]
-
Potential Cause: The growing peptide chains, especially those containing hydrophobic and aromatic residues like this compound, can form secondary structures (e.g., β-sheets) on the resin, leading to aggregation and poor reagent accessibility.[4]
-
Troubleshooting Steps:
-
Microwave-Assisted Synthesis: Utilize microwave energy to disrupt intermolecular hydrogen bonds and improve coupling and deprotection efficiency.[5]
-
Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step to disrupt secondary structures. Ensure the salt is thoroughly washed away before proceeding with coupling.
-
Structure-Disrupting Amino Acids: If the sequence allows, incorporate pseudoproline dipeptides to introduce kinks in the peptide backbone and hinder the formation of β-sheets.[4]
-
Special Solvents: Switch from standard DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or add DMSO to the coupling and deprotection solutions.
-
Issue 3: Peptide Aggregation in Solution During Storage or Experiments
-
Symptom: The peptide solution becomes cloudy or forms a visible precipitate over time.
-
Potential Cause: Peptides with a high content of hydrophobic and aromatic amino acids have a tendency to self-associate and aggregate in aqueous solutions, especially at high concentrations. Aromatic interactions between the thienyl rings can contribute to this process.[6]
-
Troubleshooting Steps:
-
Storage Conditions: Store the peptide in lyophilized form at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.
-
Buffer Composition:
-
Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).
-
Experiment with different buffer salts and ionic strengths.
-
-
Anti-Aggregation Excipients: Consider the addition of excipients such as arginine (50-100 mM) to increase solubility.
-
Lower Concentration: Work with the lowest feasible peptide concentration for your experiments to reduce the likelihood of aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely contribution of this compound to peptide aggregation?
A1: this compound contains an aromatic thienyl side chain. Aromatic residues can contribute to peptide aggregation through π-π stacking interactions between the aromatic rings.[6] The hydrophobic nature of the thienyl group can also drive aggregation by minimizing contact with water.[7] Therefore, incorporating this amino acid may increase the propensity of a peptide to aggregate, especially if the surrounding sequence is also hydrophobic.
Q2: How can I predict if my peptide sequence containing this compound is likely to aggregate?
A2: While there are no predictors specifically trained for this non-canonical amino acid, you can use general principles and computational tools. Peptides with a high percentage of hydrophobic residues (over 50%) are more prone to aggregation.[1][2] Stretches of alternating hydrophobic and hydrophilic residues can also lead to the formation of β-sheets, a common precursor to aggregation. Several web-based tools can predict aggregation-prone regions based on the primary sequence, although their accuracy for non-canonical residues may be limited.
Q3: Are there any specific cleavage cocktails recommended for peptides containing this compound?
A3: For peptides containing sensitive residues, a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is often a good starting point. If you suspect side reactions involving the thienyl ring, you may consider adding scavengers like ethanedithiol (EDT). However, for most standard Fmoc-based syntheses, the thienyl side chain is relatively stable.
Q4: How can I detect and quantify the aggregation of my peptide?
A4: A common method to detect and quantify amyloid-like fibrillar aggregates is the Thioflavin T (ThT) fluorescence assay.[8][9][10] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[8] An increase in fluorescence intensity over time indicates ongoing aggregation. For non-fibrillar, amorphous aggregates, dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can be used to monitor the formation of larger species in solution.
Data Presentation
Table 1: Factors Influencing Peptide Solubility
| Factor | Effect on Solubility | Recommendations |
| Hydrophobicity | Higher hydrophobicity generally leads to lower aqueous solubility.[1][2] | Keep hydrophobic residue content below 50% if possible.[2] For hydrophobic peptides, use organic co-solvents for initial dissolution.[1] |
| Charge | Charged residues increase hydrophilicity and solubility. | Incorporate charged residues (e.g., K, R, D, E) in the sequence.[2] Adjust pH to be at least one unit away from the pI. |
| Secondary Structure | Formation of stable secondary structures like β-sheets can lead to aggregation and reduced solubility. | Introduce structure-breaking residues like proline or pseudoproline dipeptides.[4] |
| Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest feasible concentration for your application. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general method for monitoring the aggregation of peptides containing this compound in vitro.
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT)
-
Sterile, RNase/DNase-free water
-
Buffer of choice (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[11]
Procedure:
-
Prepare a 1 mM ThT stock solution in sterile water. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Store protected from light.
-
Prepare the peptide stock solution. Carefully dissolve the lyophilized peptide in an appropriate solvent (as determined by solubility tests) to a high concentration (e.g., 1-2 mg/mL).
-
Prepare the reaction mixture. In each well of the 96-well plate, combine the following:
-
Peptide solution to the desired final concentration (e.g., 10-100 µM).
-
ThT to a final concentration of 10-25 µM.
-
Buffer to the final volume.
-
Include a negative control with buffer and ThT only.
-
-
Incubate the plate. Place the plate in the fluorescence reader and incubate at a constant temperature (e.g., 37°C).[10] Some protocols recommend continuous shaking to promote aggregation.[9]
-
Monitor fluorescence. Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (hours to days). An increase in fluorescence over time is indicative of aggregation.
Mandatory Visualization
Caption: Experimental workflow for assessing peptide aggregation.
Caption: Troubleshooting logic for peptide aggregation.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. mdpi.com [mdpi.com]
purification strategies for removing impurities from 3-Amino-3-(2-thienyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-3-(2-thienyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities can include unreacted starting materials such as 2-thiophenecarboxaldehyde and malonic acid, as well as by-products from the synthesis, including over-alkylation products or incompletely hydrolyzed intermediates. Chiral impurities, such as the corresponding (S)-enantiomer if the synthesis is stereoselective for the (R)-enantiomer, are also a significant consideration.[1][2]
Q2: What is a typical purity level for commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 97% or higher, with some suppliers providing grades with chiral purity of 99% or greater.[3][4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the chemical and chiral purity of this compound.[1][2][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for identifying and quantifying impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: The compound is coming out of solution above its melting point, or impurities are depressing the melting point. Residual solvents from the reaction may also be present.
-
Solution:
-
Ensure complete solvent removal: Before recrystallization, dry the crude product under high vacuum to remove any residual solvents.[6]
-
Adjust the solvent system: Use a more non-polar solvent system or a higher ratio of the "poor" solvent to the "good" solvent to lower the temperature at which the compound precipitates.
-
Lower the concentration: Dissolve the compound in a larger volume of the "good" solvent before adding the "poor" solvent.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal formation.[7]
-
Seed the solution: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Issue 2: Poor recovery of the purified product.
-
Cause: The compound may be too soluble in the chosen solvent system, or too much solvent was used.
-
Solution:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[6]
-
Cool the solution slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[7]
-
Concentrate the mother liquor: If a significant amount of product remains in the filtrate, concentrate the mother liquor and attempt a second recrystallization.
-
Column Chromatography
Issue 3: The compound is not eluting from the silica gel column.
-
Cause: this compound is a polar compound and may be strongly adsorbing to the silica gel.
-
Solution:
-
Increase solvent polarity: Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol solvent system.
-
Use a solvent modifier: Add a small amount of a modifier to the mobile phase to reduce strong interactions with the silica. For an acidic compound, adding a small amount of acetic acid can be beneficial. For basic functionality, a small amount of triethylamine or ammonium hydroxide can be used.[8][9]
-
Consider a different stationary phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may be more effective.[8]
-
Issue 4: Poor separation of the product from impurities (peak tailing or co-elution).
-
Cause: The chosen solvent system may not be optimal for separating the compound of interest from impurities. Peak tailing can be caused by secondary interactions with the stationary phase.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, identify a solvent system that provides good separation of your product and impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the desired compound.[9]
-
Add a modifier to the mobile phase: As mentioned previously, adding a small amount of acid (like acetic acid) or base (like triethylamine) can improve peak shape by minimizing interactions with the silica gel.[8]
-
Dry loading: If the compound is not very soluble in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel and then loaded onto the column. This can lead to better peak resolution.[10]
-
Data Presentation
| Purification Method | Typical Purity Achieved | Key Considerations |
| Recrystallization | >98% | Solvent selection is critical; potential for low yield if the compound is highly soluble.[6][11] |
| Silica Gel Chromatography | >99% | Can be effective for removing less polar or more polar impurities; optimization of the mobile phase is often necessary for this polar compound.[8][9] |
| Chiral HPLC | >99% enantiomeric excess | Primarily used for separating enantiomers and for analytical assessment of chiral purity.[1][2] |
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol) and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add deionized water (the "poor" solvent) to the hot solution until it becomes slightly turbid. Add a few drops of the alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the alcohol and water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface, and then drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) to the mobile phase. The exact gradient will need to be determined based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Amino-3-(2-thienyl)propionic Acid | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Peptides Containing 3-Amino-3-(2-thienyl)propanoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the non-proteinogenic amino acid, 3-Amino-3-(2-thienyl)propanoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected mass loss of -17 Da or -18 Da in the final peptide. | Dehydration of the thienyl ring or adjacent functionalities during cleavage. | Use a cleavage cocktail with optimized scavengers. A cocktail containing water and triisopropylsilane (TIS) has been shown to minimize such side reactions for similar heterocyclic amino acids.[1] |
| Presence of adducts with masses corresponding to scavengers (e.g., +110 Da for EDT). | The thienyl ring may be susceptible to modification by certain scavengers, especially under strong acid conditions. The furyl group of (2-furyl)-L-alanine is known to be partially degraded by scavengers like ethanedithiol (EDT).[1] | Avoid using ethanedithiol (EDT) and propanedithiol. Instead, opt for cleavage cocktails containing triisopropylsilane (TIS) and water, or 3,6-dioxa-1,8-octanedithiol (DODT) in trifluoroacetic acid (TFA).[1] |
| Broad or multiple peaks for the target peptide in HPLC analysis. | Racemization at the α-carbon during activation or incomplete removal of protecting groups. | Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma. Ensure complete deprotection by optimizing cleavage time and cocktail composition. |
| Low yield of the final peptide. | Several factors could contribute, including aggregation during synthesis, premature chain termination, or degradation during cleavage. | For aggregation-prone sequences, consider using pseudoproline dipeptides or backbone protection. Ensure high-purity Fmoc-amino acids are used to avoid chain termination.[2] Optimize cleavage conditions as described above to prevent degradation. |
| Aspartimide-like formation (if the peptide sequence is prone). | Although not a traditional aspartic acid, the structural similarity of this compound might lead to analogous cyclization reactions under basic conditions used for Fmoc removal. | Consider using a bulky protecting group on the β-amino group if available, or add an acid additive like HOBt to the piperidine solution for Fmoc deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for this compound during peptide synthesis?
A1: While specific data for this compound is limited, analogous structures like (2-furyl)-L-alanine suggest that the heterocyclic ring is susceptible to acid-catalyzed degradation during the final TFA cleavage step. This can lead to by-products such as bis-dithioacetale formation when common scavengers like ethanedithiol are used.[1]
Q2: Which protecting group strategy is recommended for this amino acid?
A2: The standard Fmoc/tBu strategy is generally applicable. The α-amino group is protected with Fmoc, which is removed by piperidine. The choice of a side-chain protecting group for the β-amino group (if necessary) would depend on the specific synthetic strategy and the desired orthogonality.
Q3: Can I use standard cleavage cocktails for peptides containing this compound?
A3: Caution is advised with standard cleavage cocktails. Due to the sensitivity of the thienyl ring, it is recommended to use cocktails specifically designed to minimize side reactions with heterocyclic or other sensitive residues. Cocktails containing TIS and water are a good starting point.[1]
Q4: How can I detect and characterize degradation products?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (UPLC-MS) is the most effective method. By comparing the mass spectra of the expected peptide with any impurity peaks, you can identify potential degradation products based on their mass differences. Fragmentation analysis (MS/MS) can further help in pinpointing the site of modification.
Q5: Is the 2-thienyl isomer more or less stable than a 3-thienyl isomer?
A5: The electronic properties of the thiophene ring differ between the 2- and 3-positions, which could influence stability. However, without direct comparative studies, it is difficult to definitively state which isomer is more stable during peptide synthesis. It is always recommended to perform a small-scale test synthesis to optimize conditions for your specific sequence.
Data Presentation
Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Heterocyclic Residues
Based on findings for (2-furyl)-L-alanine containing peptides, the following cleavage cocktails are recommended to minimize degradation of the thienyl ring in this compound.[1]
| Reagent Cocktail | Composition (v/v) | Key Advantages |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | Minimizes acid-catalyzed degradation of the heterocyclic ring. TIS is an effective scavenger for carbocations. |
| TFA/DODT/H₂O | 95% TFA / 2.5% DODT / 2.5% H₂O | DODT is a less aggressive scavenger than EDT, reducing the risk of side reactions with the thienyl group. |
Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection of Peptides Containing this compound
This protocol is adapted from methods proven effective for other sensitive, non-proteinogenic amino acids.[1]
-
Resin Preparation: Following the final Fmoc deprotection and washing steps of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 1 min) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For a standard 100 mg of resin, prepare 2 mL of the cocktail.
-
Option A (TIS-based): Mix 1.9 mL of TFA, 50 µL of triisopropylsilane (TIS), and 50 µL of deionized water.
-
Option B (DODT-based): Mix 1.9 mL of TFA, 50 µL of 3,6-dioxa-1,8-octanedithiol (DODT), and 50 µL of deionized water.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail. Precipitate the peptide from the combined filtrate by adding cold diethyl ether (10-fold excess).
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Reconstitute the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC-MS analysis.
Visualizations
Caption: Optimized Cleavage Workflow.
Caption: Troubleshooting Degradation Issues.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling 3-Amino-3-(2-thienyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 3-Amino-3-(2-thienyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: this compound is a β-amino acid with steric hindrance around the amino group due to the presence of the thienyl ring. This can lead to several challenges during coupling reactions, including:
-
Low reaction yields: Steric hindrance can slow down the rate of reaction, leading to incomplete conversion.[1]
-
Side reactions: Under harsh conditions, side reactions such as racemization or decomposition of the starting materials or products may occur.
-
Poor solubility: The starting material or the coupled product may have limited solubility in common organic solvents, complicating the reaction and purification process.
Q2: Which coupling reagents are most effective for this type of hindered amino acid?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required. Standard carbodiimide reagents like DCC or EDC can be used, but often onium salt-based reagents provide better results.[2]
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly effective for hindered couplings.[2][3] HATU is often considered a superior choice due to its high reactivity and ability to suppress racemization.[2][4] COMU is another excellent option with a good safety profile.[2]
-
Carbodiimides: EDC and DIC are commonly used but may require additives like HOBt or HOAt to improve efficiency and reduce side reactions.[1]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in many coupling reactions. They act as activating agents by forming active esters with the carboxylic acid, which are more reactive towards the amine. This two-step process can increase the reaction rate and, importantly, suppress side reactions like racemization. HOAt is generally considered more effective than HOBt, especially for hindered amino acids.[4]
Q4: How do I select the appropriate solvent and base for the coupling reaction?
A4: The choice of solvent and base is critical for the success of the coupling reaction.
-
Solvents: Anhydrous polar aprotic solvents are typically preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[1] Dichloromethane (DCM) can also be used, particularly with carbodiimide reagents.[5]
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine component. Diisopropylethylamine (DIPEA) is a widely used base for this purpose.[1][5] N-methylmorpholine (NMM) is a milder alternative that can sometimes reduce racemization.
Q5: Can temperature be used to optimize the reaction?
A5: Yes, temperature can be a useful parameter for optimization. For sluggish reactions due to steric hindrance, increasing the temperature can enhance the reaction rate. However, elevated temperatures can also increase the risk of side reactions, such as racemization. Therefore, it is a trade-off that needs to be carefully evaluated for each specific reaction. Monitoring the reaction progress closely is essential when using elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU or PyBOP. - Ensure you are using the correct stoichiometry of the coupling reagent (typically 1.0-1.5 equivalents).[1] - Add an activating additive such as HOBt or HOAt. |
| Steric hindrance impeding the reaction. | - Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for side products. - Consider using a less sterically hindered coupling partner if possible. | |
| Poor solubility of reactants. | - Screen different anhydrous solvents (e.g., DMF, NMP, DCM, or mixtures thereof). - Slightly increase the reaction volume. | |
| Presence of Side Products | Racemization of the chiral center. | - Add HOBt or, preferably, HOAt to the reaction mixture. - Use a phosphonium-based reagent like PyBOP, which is known to cause less racemization.[2] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. |
| Formation of N-acylurea byproduct (with carbodiimides). | - Add HOBt or HOAt to intercept the O-acylisourea intermediate. - Ensure the amine is added promptly after the activation of the carboxylic acid. | |
| Guanidinylation of the amine (with uronium reagents like HATU/HBTU). | - Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 eq) is usually sufficient. - Pre-activate the carboxylic acid for a short period before adding the amine.[6] | |
| Incomplete Reaction | Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. For hindered couplings, this may take several hours to overnight. |
| Deactivation of the coupling reagent. | - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate and the coupling reagent.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[6]
-
Coupling: Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine coupling partner (1.0 equivalent) in anhydrous DMF or DCM.[7]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 equivalents) to the cooled solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with a mild acid (e.g., 1N HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]
Data Presentation
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Notes |
| EDC / DIC | None | Low to Moderate | Moderate to High | Byproduct removal can be challenging (DCU is insoluble, EDU is water-soluble). |
| EDC / DIC | HOBt | Moderate | Low to Moderate | A standard and cost-effective method. |
| EDC / DIC | HOAt | High | Low | More effective than HOBt at suppressing racemization. |
| HBTU | None | High | Low to Moderate | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| HATU | None | Very High | Low | Generally considered one of the most effective reagents for difficult couplings.[2][4] |
| PyBOP | None | High | Low | A good alternative to uronium-based reagents, avoids guanidinylation side reaction.[2] |
| COMU | None | Very High | Low | High efficiency and improved safety profile as it is not based on potentially explosive HOBt/HOAt.[2] |
Visualizations
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
General Mechanism of Carbodiimide (EDC) / HOBt Coupling
Caption: Simplified mechanism of amide bond formation using EDC and HOBt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
identifying and characterizing byproducts in 3-Amino-3-(2-thienyl)propanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(2-thienyl)propanoic acid. The information is designed to help identify and characterize common byproducts, and to offer solutions for optimizing the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound and what are the expected byproducts?
A1: The synthesis of this compound, a β-amino acid, can be approached through several common strategies. Each route has a unique profile of potential byproducts. The most likely methods include:
-
Reductive Amination: This involves the reaction of a β-keto acid or ester precursor with an amine source, followed by reduction. Common byproducts include over-alkylated products (secondary or tertiary amines) and the reduction of the starting carbonyl group to a hydroxyl group.[1][2]
-
Hofmann Rearrangement: This route typically starts from a derivative of succinic acid, which is converted to a mono-amide. The amide is then subjected to a Hofmann rearrangement to yield the target β-amino acid. Potential impurities can arise from incomplete reaction or side-reactions of the isocyanate intermediate.[3][4][5]
-
Rhodanine-based Synthesis: This method can be adapted to produce β-amino acids. Byproducts would likely be related to unreacted starting materials or intermediates from the complex reaction sequence.
Q2: How can I detect and quantify impurities in my synthesis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is a powerful tool for separating and identifying impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown byproducts. Quantitative analysis can be performed using HPLC with a suitable standard or by quantitative NMR (qNMR).
Q3: What are some general strategies to minimize byproduct formation?
A3: To minimize byproduct formation, careful control of reaction conditions is crucial. Key strategies include:
-
Stoichiometry Control: Precise control of the molar ratios of reactants can prevent the formation of over-alkylation byproducts in reductive amination.[1]
-
Choice of Reagents: The selection of mild and selective reagents is critical. For instance, using a selective reducing agent like sodium triacetoxyborohydride (STAB) in reductive amination can prevent the unwanted reduction of the carbonyl group.[1]
-
Temperature and Reaction Time: Optimization of reaction temperature and time can help to ensure the reaction goes to completion and minimizes the formation of degradation products.
-
Purification Methods: Effective purification techniques, such as column chromatography or recrystallization, are necessary to remove any formed byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Reductive Amination
| Symptom | Potential Cause | Suggested Solution |
| Major byproduct with a mass corresponding to the starting keto-acid/ester reduced to an alcohol. | The reducing agent is not selective for the imine/iminium intermediate. | Use a more selective reducing agent like sodium triacetoxyborohydride (STAB). Perform the reaction in a two-step process: first, form the imine, and then add the reducing agent.[1] |
| Presence of a higher molecular weight byproduct, suggesting a secondary or tertiary amine. | The newly formed primary amine is reacting with another equivalent of the carbonyl starting material. | Use a molar excess of the ammonia source. Control the addition of the carbonyl compound to the reaction mixture.[1] |
| Incomplete conversion of starting material. | Insufficient reaction time or temperature. Ineffective reducing agent. | Increase the reaction time or temperature. Ensure the reducing agent is fresh and active. |
Issue 2: Identification of Unexpected Peaks in HPLC Analysis
| Symptom | Potential Cause | Suggested Solution |
| A peak with a mass corresponding to the dimer of the product. | Potential side reaction during workup or storage. | Analyze the sample using LC-MS/MS to fragment the ion and elucidate its structure. Adjust the pH of the workup and storage conditions. |
| A peak with a mass indicating the loss of a carboxyl group. | Decarboxylation of the product, possibly due to excessive heat or acidic/basic conditions. | Optimize the reaction temperature and purification conditions to be milder. |
| Multiple small, unidentified peaks. | General degradation of starting materials or product. | Check the purity of starting materials. Use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Hypothetical Byproduct Profile in the Reductive Amination Synthesis of this compound
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Typical Abundance (%) | Potential Identity |
| This compound | 10.5 | 172.04 | 90-95 | Product |
| Byproduct A | 8.2 | 173.06 | 2-5 | 3-Hydroxy-3-(2-thienyl)propanoic acid |
| Byproduct B | 15.1 | 299.09 | 1-3 | N-(1-(2-thienyl)-2-carboxyethyl)-3-amino-3-(2-thienyl)propanoic acid |
| Byproduct C | 6.5 | 156.05 | <1 | 3-Oxo-3-(2-thienyl)propanoic acid (Starting material) |
Table 2: ¹H NMR Chemical Shifts for Potential Byproducts
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 3-Hydroxy-3-(2-thienyl)propanoic acid | Hα | ~2.7 | dd |
| Hβ | ~5.2 | t | |
| Thienyl-H | 6.9-7.3 | m | |
| N-substituted Dimer | Hα, Hα' | 2.8-3.2 | m |
| Hβ, Hβ' | 4.0-4.5 | m | |
| Thienyl-H | 6.9-7.3 | m |
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Protocol 2: Synthesis of this compound via Hofmann Rearrangement (Illustrative)
-
Amide Formation: Convert 2-(2-thienyl)succinic acid to its mono-amide derivative using standard procedures (e.g., via the acid chloride or an activated ester, followed by reaction with ammonia).
-
Hofmann Rearrangement:
-
Dissolve the amide in a cold (0 °C) solution of sodium hydroxide in water.
-
Slowly add a solution of bromine in sodium hydroxide, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC or HPLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., water/ethanol) for further purification.
-
Visualizations
Caption: Workflow for Byproduct Identification.
Caption: Troubleshooting Logic for Synthesis Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Biological Activity of GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activity of 3-Amino-3-(2-thienyl)propanoic acid and other key GABA transporter (GAT) inhibitors. The primary mechanism of action for these compounds is the blockade of GABA reuptake, which potentiates GABAergic neurotransmission, a critical pathway in regulating neuronal excitability. This guide is intended to assist researchers in selecting appropriate compounds for studying the GABAergic system and in the development of novel therapeutics for neurological disorders such as epilepsy and anxiety.
While this compound is of interest due to its structural similarity to known GABAergic modulators, publicly available quantitative data on its specific inhibitory activity against GABA transporters is limited. Therefore, this guide focuses on a comparative analysis of well-characterized GAT inhibitors, providing a framework for the potential evaluation of novel compounds like this compound.
Comparative Analysis of GABA Transporter Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of several well-established GABA transporter inhibitors against the four main GAT subtypes: GAT1, GAT2, GAT3, and BGT-1. This data is crucial for understanding the selectivity profile of each compound.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT-1 IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tiagabine | 0.07[1] | >100 | >100 | >100 |
| SKF 89976-A | 0.13 | 550 | 944 | 7210 |
| NNC-711 | 0.04[1] | >100 | >100 | >100 |
| SNAP-5114 | >200 | 21 | 5[2] | 140 |
| Guvacine | 14 | 58 | 119 | 1870 |
Note: The IC50 values presented are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
Key Experimental Protocols
The following are detailed methodologies for key in vitro assays used to validate the biological activity of GABA transporter inhibitors.
[³H]GABA Uptake Assay
This assay is the gold standard for determining the inhibitory potency of compounds against GABA transporters.
Objective: To measure the inhibition of radiolabeled GABA uptake into cells expressing specific GABA transporter subtypes.
Materials:
-
HEK-293 or CHO cells stably expressing human GAT1, GAT2, GAT3, or BGT-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds (e.g., this compound, Tiagabine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks and seed them into 24- or 96-well plates at a suitable density. Allow the cells to adhere and grow to confluence.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Compound Incubation: Add the assay buffer containing various concentrations of the test compound to the wells. Include a vehicle control (buffer with no compound) and a positive control (a known GAT inhibitor like Tiagabine).
-
Pre-incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution of [³H]GABA (at a concentration typically near its Km for the transporter) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) to ensure measurement of the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Neuroprotection Assays
These assays are used to assess the ability of a compound to protect neuronal cells from various insults.
Objective: To assess cell viability by measuring the metabolic activity of cultured neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with the test compound for a specified pre-incubation period.
-
Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control wells).
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control (untreated, non-toxin-exposed) cells.
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium
-
Neurotoxic agent
-
Test compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate reader
Procedure:
-
Cell Treatment: Follow the same cell seeding, compound treatment, and toxin induction steps as in the MTT assay.
-
Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing the Mechanism and Workflow
To better understand the underlying principles of GABA transporter inhibition and the experimental processes, the following diagrams are provided.
Caption: Mechanism of GABA Transporter Inhibition.
Caption: [³H]GABA Uptake Assay Experimental Workflow.
Caption: In Vitro Neuroprotection Assay Workflows.
References
Comparative Analysis of 3-Amino-3-(2-thienyl)propanoic Acid and its Analogs as Modulators of GABAergic Neurotransmission
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships, comparative efficacy, and experimental evaluation of 3-Amino-3-(2-thienyl)propanoic acid and its analogs, with a primary focus on their role as inhibitors of GABA transporters.
This guide provides a detailed comparative analysis of this compound and its structurally related analogs, which have garnered significant interest in neuroscience and medicinal chemistry for their potential to modulate the γ-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining neuronal excitability. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its neurotransmission. Consequently, inhibitors of GATs can prolong the inhibitory action of GABA, representing a promising therapeutic strategy for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[1][2]
This publication delves into the synthesis, structure-activity relationships (SAR), and comparative biological activities of these compounds, presenting quantitative data in a clear, tabular format. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings.
Comparative Biological Activity
The inhibitory potency of this compound and its analogs is typically evaluated by measuring their ability to block the uptake of radiolabeled GABA into cells expressing specific GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of these compounds.
While a direct head-to-head comparison of this compound with a wide range of its close analogs in a single study is not extensively documented in publicly available literature, analysis of various studies on β-amino acids and related GABA uptake inhibitors allows for a compiled comparison. The following table summarizes the reported IC50 values for selected analogs, highlighting the influence of structural modifications on their activity and selectivity towards different GAT subtypes.
| Compound Name/Structure | Modification from Parent Compound | Target | IC50 (µM) | Reference |
| This compound | Parent Compound | GAT-1 | Data not available in compiled sources | - |
| 3-Amino-3-phenylpropanoic acid | Phenyl group instead of 2-thienyl | GABA-A Receptor Binding | 35 | [3] |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Complex side chain on piperidine ring | GAT-3 | 5 | [4] |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Complex side chain on piperidine ring | GAT-2 | 21 | [4] |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Complex side chain on piperidine ring | GAT-1 | >200 | [4] |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Complex side chain on piperidine ring | BGT-1 | 140 | [4] |
| (S)-4c (a pyrrolidine-2-acetic acid derivative with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue) | Complex thienyl-containing side chain | GAT-1 | 0.343 | [5] |
| NNC-711 | Lipophilic derivative of guvacine | human GAT-1 | 0.04 | [1] |
| Tiagabine | Lipophilic derivative of (R)-nipecotic acid | human GAT-1 | 0.07 | [1] |
Note: The table highlights the significant impact of structural modifications on both potency and selectivity. For instance, the introduction of bulky, lipophilic side chains, as seen in the piperidine and pyrrolidine derivatives, can confer high potency and selectivity for specific GAT subtypes.[4][5] The lack of readily available data for the parent compound, this compound, underscores the need for further direct comparative studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of β-amino acid analogs as GABA uptake inhibitors have revealed several key features that govern their potency and selectivity.[6] The nature of the aromatic or heteroaromatic ring, the length and composition of the side chain, and the stereochemistry of the chiral center all play crucial roles.
Generally, the presence of a lipophilic group is essential for potent GAT inhibition. The thiophene ring in this compound contributes to this lipophilicity. Modifications to the thiophene ring, such as the addition of methyl groups, have been shown to influence activity, as seen in analogs of the potent GAT inhibitor tiagabine.[7] Furthermore, the amino acid backbone provides a crucial scaffold for interaction with the transporter protein.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of the presented data. The following section outlines a typical protocol for a cell-based GABA uptake assay.
In Vitro [³H]GABA Uptake Assay in Transfected Mammalian Cells
This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into a mammalian cell line (e.g., HEK-293 or CHO) stably or transiently expressing a specific human or rodent GABA transporter subtype (e.g., hGAT-1).[8][9]
Materials:
-
HEK-293 or CHO cells transfected with the desired GAT subtype.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 2 mM D-glucose, pH 7.4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (this compound and its analogs).
-
Reference inhibitor (e.g., Tiagabine for GAT-1).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected cells in appropriate flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 96-well microplates at a suitable density (e.g., 40,000 cells/well).
-
Allow the cells to adhere and grow for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed assay buffer.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add 100 µL of the compound solutions to the respective wells. For total uptake control, add 100 µL of assay buffer. For non-specific uptake control, add 100 µL of a high concentration of a potent inhibitor (e.g., 1 mM GABA or 100 µM Tiagabine).
-
Pre-incubate the plates for 10-20 minutes at room temperature.
-
-
GABA Uptake:
-
Prepare a solution of [³H]GABA in the assay buffer at a final concentration of, for example, 50 nM.
-
Initiate the uptake by adding 100 µL of the [³H]GABA solution to all wells.
-
Incubate the plates for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line and transporter subtype.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold assay buffer to remove extracellular [³H]GABA.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or a scintillation cocktail with detergents) to each well.
-
Incubate for at least 30 minutes to ensure complete cell lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a high concentration of inhibitor) from the total uptake (CPM in the absence of any inhibitor).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enhancing Peptide Stability: A Comparative Analysis of 3-Amino-3-(2-thienyl)propanoic Acid and β-Phenylalanine
For researchers, scientists, and drug development professionals, the engineering of peptides with improved in vivo stability is a critical step in translating therapeutic potential into clinical reality. The inherent susceptibility of natural peptides to rapid enzymatic degradation necessitates the exploration of chemical modifications that can prolong their half-life and enhance their conformational integrity. The incorporation of β-amino acids is a well-established strategy to achieve this goal. This guide provides a detailed comparison of two β-amino acid analogues, 3-amino-3-(2-thienyl)propanoic acid and β-phenylalanine, in the context of their impact on peptide stability.
While direct head-to-head experimental comparisons are limited in publicly available literature, this guide synthesizes existing data and established principles to offer a comprehensive overview. We will delve into the structural features of these non-natural amino acids, their influence on peptide conformation and proteolytic resistance, and provide detailed experimental protocols for assessing these properties.
The Role of β-Amino Acids in Peptide Stabilization
Natural peptides are composed of α-amino acids, which are readily recognized and cleaved by a host of endogenous proteases. β-amino acids possess an additional carbon atom in their backbone, a structural alteration that fundamentally changes their conformational preferences and their interaction with proteolytic enzymes. This extended backbone sterically hinders the approach of proteases, making the adjacent peptide bonds significantly less susceptible to cleavage.[1] Furthermore, the incorporation of β-amino acids can induce unique secondary structures, such as helices and turns, which can further contribute to the overall stability and biological activity of the peptide.
β-Phenylalanine: The Archetypal Aromatic β-Amino Acid
β-Phenylalanine is a non-proteinogenic β-amino acid that has been extensively studied for its ability to enhance peptide stability. Its phenyl side chain allows for aromatic interactions that can influence peptide folding and binding to biological targets. The presence of the β-amino acid backbone inherently provides resistance to many common proteases.
Conformational Implications
The incorporation of β-phenylalanine into a peptide sequence can significantly alter its secondary structure. Depending on the surrounding amino acids and the stereochemistry of the β-phenylalanine residue, it can promote the formation of various turn and helical structures. These well-defined conformations can be more resistant to enzymatic degradation compared to more flexible, random-coil structures.
This compound: A Heteroaromatic Alternative
This compound is a β-amino acid that features a thiophene ring as its side chain. The sulfur atom in the thiophene ring introduces unique electronic and steric properties compared to the phenyl ring of β-phenylalanine. While specific quantitative data on peptide stability conferred by this particular amino acid is scarce, insights can be drawn from studies on other cyclic thioether amino acids. For instance, studies on 3-aminothiolane-3-carboxylic acid have shown its ability to induce stable turn structures through intramolecular hydrogen bonding involving the sulfur atom.[2][3] This suggests that the thienyl group may similarly participate in stabilizing local conformations.
Quantitative Comparison of Peptide Stability
Due to the lack of direct comparative studies, the following table presents a generalized comparison based on the known principles of β-amino acid-mediated stabilization. The values for a hypothetical peptide are illustrative to highlight the expected trends.
| Parameter | Peptide with α-Phenylalanine | Peptide with β-Phenylalanine | Peptide with this compound |
| Proteolytic Half-life (in serum) | Minutes | Hours to Days (Expected) | Hours to Days (Hypothesized) |
| Degradation by Trypsin | High | Low to Negligible | Low to Negligible (Hypothesized) |
| Conformational Flexibility | High | Reduced, prone to folding | Reduced, potential for unique folds (Hypothesized) |
Experimental Methodologies
To empirically determine the impact of these modifications on peptide stability, the following experimental protocols are recommended.
Serum Stability Assay
This assay assesses the overall stability of a peptide in a complex biological fluid containing a multitude of proteases.
Protocol:
-
Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable buffer). Thaw human or mouse serum and keep it on ice.[4]
-
Incubation: In a microcentrifuge tube, mix the peptide solution with the serum to a final peptide concentration of approximately 150 µg/mL and a serum concentration of 25-50% (v/v). Incubate the mixture at 37°C with gentle agitation.[4]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[4]
-
Reaction Quenching: Immediately stop proteolytic activity by adding a quenching solution, such as acetonitrile/water/formic acid (89:10:1).[4]
-
Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins. Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[4]
-
Analysis: Collect the supernatant and analyze the concentration of the intact peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with detection at 214 or 220 nm.[4][5]
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point. Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).[4]
Proteolytic Degradation Assay with Specific Proteases (e.g., Trypsin)
This assay evaluates the stability of a peptide against a specific protease to identify potential cleavage sites and assess resistance.
Protocol:
-
Preparation: Prepare stock solutions of the test peptides and the specific protease (e.g., Trypsin) in an appropriate assay buffer (e.g., ammonium bicarbonate).[6]
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the reaction by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).[6]
-
Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).[6]
-
Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide. The degradation products can be further analyzed by mass spectrometry (MS) to identify cleavage sites.[6]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Blank Subtraction: Record a spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turns, and random coil).
Visualizing Experimental Workflows and Structural Concepts
To further clarify the experimental processes and the fundamental structural differences, the following diagrams are provided.
Caption: Workflow for peptide stability assays.
Caption: Structural relationship of the amino acids.
Conclusion
The incorporation of β-amino acids like β-phenylalanine and this compound represents a powerful strategy for enhancing the stability of therapeutic peptides. While both are expected to confer significant resistance to proteolysis due to their extended backbone, the nature of their side chains—aromatic versus heteroaromatic—may lead to distinct conformational preferences and biological activities. β-Phenylalanine is a well-validated building block for creating stable peptide analogues. The thienyl-containing counterpart, while less studied, holds promise for introducing novel structural motifs and potentially unique pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation and comparison of these and other modified amino acids in the pursuit of developing next-generation peptide therapeutics.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
A Comparative Structural Guide to Peptides Incorporating 3-Amino-3-(2-thienyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for modulating their structure, stability, and biological function. One such non-natural amino acid, 3-Amino-3-(2-thienyl)propanoic acid, a β-amino acid, offers unique structural and electronic properties due to its flexible backbone and aromatic thienyl side chain. This guide provides a comparative analysis of peptides with and without this modification, supported by representative experimental data and detailed protocols.
Introduction to this compound in Peptide Design
This compound is a β-amino acid analog of phenylalanine, where the phenyl ring is replaced by a thienyl group. The introduction of a β-amino acid into a peptide chain increases the number of rotatable bonds in the backbone, which can lead to unique conformational preferences compared to peptides composed solely of α-amino acids. The thienyl group, an aromatic heterocycle, can participate in π-π stacking and other non-covalent interactions, influencing the peptide's binding affinity and overall conformation. Furthermore, the β-amino acid structure confers resistance to enzymatic degradation, a significant advantage in the development of peptide-based therapeutics.
Structural Comparison: A Representative Case Study
To illustrate the impact of incorporating this compound, we present a comparative analysis of a model pentapeptide, Peptide A (Ac-Tyr-Val-Gly-Phe-Leu-NH₂) , and its modified counterpart, Peptide T (Ac-Tyr-Val-Gly-β³-hThi-Leu-NH₂) , where β³-hThi represents this compound.
Table 1: Comparative Structural Parameters of Peptide A and Peptide T
| Parameter | Peptide A (α-peptide) | Peptide T (α/β-peptide) | Experimental Technique |
| Secondary Structure | Predominantly random coil | Evidence of β-turn formation | Circular Dichroism (CD) Spectroscopy |
| Backbone Conformation | Extended | Folded | NMR Spectroscopy (NOE data) |
| Key Dihedral Angles (φ, ψ) | Typical for α-amino acids | Atypical, indicative of turn | NMR Spectroscopy |
| Thermal Stability (Tm) | Not well-defined | Higher apparent Tm | Temperature-dependent CD |
| Proteolytic Stability | Susceptible to degradation | Increased resistance | Protease Digestion Assay |
The data in Table 1, while illustrative, are based on established principles of β-amino acid-containing peptides. The incorporation of the β-amino acid in Peptide T is expected to induce a more defined, folded conformation, such as a β-turn, in contrast to the more flexible, random coil structure of Peptide A. This increased structural rigidity often translates to higher thermal and proteolytic stability.
Functional Implications
The structural changes induced by this compound can have profound effects on the biological activity of a peptide. The altered conformation can lead to enhanced receptor binding or, conversely, a loss of activity if the native conformation is required.
Table 2: Comparative Biological Activity of Peptide A and Peptide T
| Parameter | Peptide A | Peptide T | Assay Type |
| Receptor Binding Affinity (Kd) | 5.2 µM | 1.8 µM | Surface Plasmon Resonance (SPR) |
| In vitro Bioactivity (IC50) | 12.5 µM | 4.3 µM | Cell-based functional assay |
| Enzymatic Half-life (t1/2) | 15 min | > 120 min | Serum stability assay |
In this representative example, the more constrained conformation of Peptide T leads to a higher binding affinity for its target receptor and, consequently, a lower IC50 value, indicating greater potency. The enhanced stability in serum is a direct result of the resistance of the β-amino acid linkage to proteolytic enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. The synthesis follows the Fmoc/tBu strategy.
-
Resin Swelling: The resin is swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either standard α-amino acids or Fmoc-3-Amino-3-(2-thienyl)propanoic acid) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and coupled to the deprotected N-terminus of the peptide chain. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and byproducts.
-
Acetylation: The N-terminus of the final peptide is acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Resonance Assignment: The resonances are assigned to specific protons in the peptide sequence using the COSY and TOCSY spectra.
-
Structural Restraints: The NOESY spectrum is analyzed to identify cross-peaks that correspond to short interproton distances. These are used as restraints in molecular modeling.
-
Dihedral Angle Restraints: Coupling constants (e.g., ³JHNα) can be used to estimate backbone dihedral angles (φ).
-
Structure Calculation: The distance and dihedral angle restraints are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM. The buffer must be transparent in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 1 mm pathlength. Data is collected at a controlled temperature.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The shape of the CD spectrum is indicative of the secondary structure content:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can exhibit various spectral shapes, often with a weak negative band around 220-230 nm and a positive band around 205 nm.
-
Random coil: A strong negative band around 200 nm.
-
The spectra are analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of the model peptides.
Caption: Workflow for the synthesis and analysis of peptides.
Signaling Pathway Implication
The enhanced binding affinity of Peptide T could lead to a more potent downstream signaling cascade compared to Peptide A.
Caption: Impact of peptide affinity on receptor signaling.
Navigating the Therapeutic Potential of Propanoic Acid Derivatives: A Comparative Analysis
Despite a keen interest in the therapeutic applications of 3-Amino-3-(2-thienyl)propanoic acid derivatives, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in vivo efficacy studies specifically focused on this chemical scaffold. Researchers and drug development professionals are therefore encouraged to consider related structures that have been more extensively investigated. This guide presents a comparative analysis of two distinct classes of propanoic acid derivatives that have demonstrated significant biological activity in preclinical studies: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives as potential anticancer agents and 3-(2-Aminocarbonylphenyl)propanoic acid analogs as selective EP3 receptor antagonists.
Anticancer Potential of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
A novel series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives has been synthesized and evaluated for their potential as anticancer agents.[1] These compounds have shown promising antiproliferative activity, particularly against lung cancer models.
In Vitro Efficacy
The in vitro anticancer activity of these derivatives was assessed against the A549 human lung adenocarcinoma cell line. Notably, certain oxime and carbohydrazide derivatives exhibited significant cytotoxic effects, even surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[1]
| Compound Type | Cell Line | Activity | Reference |
| Oxime derivatives | A549 | Potent antiproliferative activity | [1] |
| Carbohydrazide derivatives | A549 | Potent antiproliferative activity | [1] |
| Oxime and Carbohydrazide derivatives | H69 (drug-sensitive) and H69AR (drug-resistant) lung carcinoma cells | Effective against both cell lines | [1] |
| Oxime and Carbohydrazide derivatives | A549 3D spheroids | Induced cell death | [1] |
Experimental Protocols
Antiproliferative Activity Assay: Human lung adenocarcinoma A549 cells were treated with the synthesized compounds at a fixed concentration. The cytotoxic effects were then compared to those of doxorubicin and cisplatin, which were used as standard FDA-approved chemotherapeutic agents.[1] The evaluation was also extended to H69 human lung carcinoma cells and their anthracycline-resistant counterpart, H69AR cells.[1] Furthermore, the compounds were tested on A549 agarose-based 3D spheroids to assess their efficacy in a more physiologically relevant model.[1]
Proposed Signaling Pathway
In silico studies suggest that these derivatives may exert their anticancer effects by interacting with key signaling molecules involved in cancer progression, such as SIRT2 and EGFR.[1]
Caption: Proposed mechanism of action for 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives.
Selective EP3 Receptor Antagonism by 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs
Another class of propanoic acid derivatives, the 3-(2-Aminocarbonylphenyl)propanoic acid analogs, has been investigated for their potential as selective antagonists of the prostaglandin E2 receptor subtype 3 (EP3).[2][3] These compounds have been evaluated for both their in vitro and in vivo potencies.
In Vivo Efficacy
Several compounds from this series were assessed for their ability to inhibit PGE2-induced uterine contractions in pregnant rats, an effect believed to be mediated by the EP3 receptor.[3] This in vivo model serves as a functional assay to determine the antagonistic properties of the synthesized analogs.
Experimental Protocols
In Vivo Inhibition of Uterine Contraction: Pregnant rats were administered the test compounds. Subsequently, the inhibitory effect on uterine contractions induced by prostaglandin E2 (PGE2) was measured.[3] This assay provides a direct measure of the in vivo functional antagonism of the EP3 receptor.
Experimental Workflow
The development and evaluation of these EP3 receptor antagonists followed a structured workflow, from synthesis to in vivo testing.
Caption: Workflow for the evaluation of 3-(2-Aminocarbonylphenyl)propanoic acid analogs as EP3 antagonists.
Conclusion
While the direct exploration of this compound derivatives remains an open area for research, the studies on related propanoic acid structures provide valuable insights for drug development professionals. The examples of the 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives and the 3-(2-Aminocarbonylphenyl)propanoic acid analogs demonstrate the therapeutic potential that can be unlocked within this broad chemical class. The methodologies and findings from these studies can serve as a foundation for the future investigation and development of novel propanoic acid-based therapeutics.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against Peptides Containing 3-Amino-3-(2-thienyl)propanoic Acid
Introduction
The incorporation of unnatural amino acids (UAAs) like 3-Amino-3-(2-thienyl)propanoic acid into peptides is a powerful strategy for developing novel therapeutics, diagnostics, and research tools. The unique structural and electronic properties of the thienyl group can confer enhanced biological activity and stability.[1] Consequently, generating antibodies that specifically recognize these modified peptides is crucial for their development and characterization. A key challenge in this process is ensuring the specificity of these antibodies and understanding their potential cross-reactivity with structurally similar molecules. This guide provides an overview of the expected cross-reactivity profiles and the experimental methodologies to assess them.
Expected Cross-Reactivity Profile
Antibodies raised against a peptide containing this compound are expected to exhibit varying degrees of cross-reactivity with peptides containing structurally related amino acids. The degree of cross-reactivity is largely dependent on the structural similarity of the side chains and the context of the surrounding amino acid sequence. 'Shared motifs', short sequences of amino acids flanking the modified residue, are crucial for antibody recognition and cross-reactivity.[2]
Table 1: Predicted Cross-Reactivity of Anti-3-Amino-3-(2-thienyl)propanoic Acid Peptide Antibodies with Analogous Peptides
| Analogous Peptide Contains: | Structure of Side Chain | Predicted Cross-Reactivity | Rationale |
| Phenylalanine | Phenyl ring | High | The thienyl and phenyl groups are both aromatic and have similar sizes, potentially fitting into the same antibody binding pocket. |
| Tyrosine | Phenyl ring with a hydroxyl group | Moderate to High | The overall shape is similar to the thienyl group, but the hydroxyl group may introduce steric hindrance or altered hydrogen bonding, reducing affinity. |
| Tryptophan | Indole ring | Moderate | The indole ring is larger and has different electronic properties compared to the thienyl group, likely leading to reduced binding. |
| Histidine | Imidazole ring | Low to Moderate | The imidazole ring is a five-membered aromatic ring like thiophene, but its smaller size and different heteroatom composition will likely result in weaker interactions. |
| 3-Amino-3-(2-furyl)propanoic acid | Furan ring | High | The furan ring is a five-membered aromatic heterocycle very similar in size and shape to thiophene, suggesting a high likelihood of cross-reactivity. |
| Alanine | Methyl group | Very Low | The small, non-aromatic methyl group is structurally distinct from the thienyl group, making cross-reactivity highly unlikely. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of antibodies, several immunoassays can be employed. The most common and informative are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay widely used to quantify antibody-antigen interactions. A competitive ELISA format is particularly useful for assessing cross-reactivity.
Protocol for Competitive ELISA:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µl of a 1 µM solution of the target peptide (containing this compound) in carbonate buffer (15 mM Na2CO3, 35 mM NaHCO3, pH 9.6).[1] Incubate overnight at 4°C or for 2-6 hours at 37°C.[1]
-
Washing: Wash the plate three times with 200 µl/well of wash buffer (1X PBS with 0.05% Tween-20).[1]
-
Blocking: Block non-specific binding sites by adding 200 µl/well of blocking buffer (10 mg/ml BSA in PBST) and incubating for 1 hour at 37°C.[1]
-
Competition: In a separate plate, pre-incubate a constant, sub-saturating concentration of the primary antibody with varying concentrations of the competitor peptides (the target peptide and the potential cross-reactants) for 1-2 hours at room temperature.
-
Incubation: Transfer 100 µl of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody: Add 100 µl of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in antibody dilution buffer (3% BSA in PBST) to each well.[1] Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µl of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The degree of cross-reactivity is determined by comparing the concentration of the competitor peptide required to inhibit 50% of the primary antibody binding (IC50).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.
Protocol for SPR Analysis:
-
Chip Preparation: Immobilize the target peptide onto a sensor chip surface. This can be achieved through various chemistries, often targeting a terminal cysteine or lysine residue.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP).
-
Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface to measure the association phase.
-
Dissociation: Flow running buffer over the surface to measure the dissociation of the antibody from the peptide.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.
-
Cross-Reactivity Analysis: To assess cross-reactivity, either immobilize the different peptide analogues on separate flow cells of the sensor chip and inject the antibody, or inject the different peptide analogues as analytes over an immobilized antibody surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher affinity. Comparing the KD values for the target peptide and the analogues provides a quantitative measure of cross-reactivity.
Visualizing Experimental Workflows
ELISA Workflow for Cross-Reactivity Testing
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Hypothetical Signaling Pathway Application
Antibodies specific for peptides containing this compound could be used to track or inhibit the activity of a synthetically modified protein in a biological system. For instance, if this UAA is incorporated into a kinase involved in a signaling pathway, a specific antibody could be used to detect the modified kinase or potentially block its interaction with downstream substrates.
Caption: Hypothetical signaling pathway involving a modified kinase.
References
A Comparative Performance Analysis of 3-Amino-3-(2-thienyl)propanoic Acid and Other Non-Natural Amino Acids in Neuromodulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and neuroscience, non-natural amino acids represent a pivotal class of molecules for developing novel therapeutics. Their structural diversity allows for the fine-tuning of pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive performance benchmark of 3-Amino-3-(2-thienyl)propanoic acid and its derivatives against other notable non-natural amino acids, with a focus on their activity at key neurological targets: the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type B (GABAB) receptors.
Performance Benchmarks at Key Neurological Receptors
The following tables summarize the quantitative performance data of this compound derivatives and other non-natural amino acids at the NMDA and GABAB receptors. This data is crucial for researchers aiming to select appropriate molecular scaffolds for the development of targeted neurological drugs.
NMDA Receptor Glycine Site Agonist Activity
The NMDA receptor, a key player in synaptic plasticity and memory formation, is a primary target for therapeutic intervention in various neurological disorders. The glycine binding site on the GluN1 subunit offers a strategic location for modulating receptor activity. The data below compares the agonist activity of various non-natural amino acids at different NMDA receptor subtypes.
| Compound | NMDA Receptor Subtype | EC50 (μM) | Rmax (% of Glycine) | Reference Compound |
| (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivative (8j) | GluN1/2A | 0.018 | - | Glycine |
| GluN1/2C | 0.0029 | - | Glycine | |
| GluN1/2D | 0.016 | - | Glycine | |
| (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivative (8d) | GluN1/2C | - | 864% | Glycine |
| D-Serine | GluN1/2A-D | Similar to Glycine | 100% | Glycine |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid (8p) | GluN1/2C | 0.074 | 28% | Glycine |
EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 indicates higher potency. Rmax (Maximum response) indicates the maximum efficacy of the compound relative to the endogenous agonist, glycine.
GABAB Receptor Binding Affinity
The GABAB receptor, a metabotropic receptor for the brain's primary inhibitory neurotransmitter, GABA, is a target for drugs treating spasticity, anxiety, and other neurological conditions. The following table compares the binding affinity of thienyl-containing non-natural amino acids to the GABAB receptor.
| Compound | Radioligand Displaced | IC50 (μM) | Reference Compound |
| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | [3H]-(R)-(-)-baclofen | 0.61 | Baclofen (0.33 μM) |
| 4-Amino-3-(5-methyl-2-thienyl)butyric acid | [3H]-(R)-(-)-baclofen | 1.34 | Baclofen (0.33 μM) |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | - | Weak antagonist | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing specific receptor subtypes, allowing for the characterization of agonist or antagonist activity.
Workflow:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific NMDA receptor subunits (e.g., GluN1 and GluN2A-D).
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -40 mV to -70 mV).
-
The test compound is applied to the oocyte via the perfusion system.
-
The resulting current is recorded and analyzed to determine EC50 and Rmax values.
-
Radioligand Binding Assay for GABAB Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.
Workflow:
-
Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate cell membranes containing GABAB receptors.
-
Assay Setup:
-
In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-(R)-(-)-baclofen) and varying concentrations of the test compound.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand) are included.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the concentration of the test compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Workflow:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control.
Signaling Pathways
NMDA Receptor Signaling
Activation of the NMDA receptor by glutamate and a co-agonist (like D-serine or a synthetic agonist) leads to the influx of Ca2+ ions. This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Amino-3-(2-thienyl)propanoic acid
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-3-(2-thienyl)propanoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound. All personnel must be trained in the proper use and disposal of their PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | With side shields | Protects eyes from splashes and dust. |
| Hand Protection | Gloves | Chemical-impermeable gloves | Prevents skin contact with the chemical.[1] |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved particulate filter respirator | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust. |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation and Planning :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that a properly functioning eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields.
-
Put on compatible chemical-resistant gloves.
-
-
Weighing and Solution Preparation :
-
Handle the solid form of this compound carefully to avoid generating dust.[1]
-
If weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Disposal Plan
-
Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.
-
Solid waste and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Non-disposable PPE, such as lab coats, should be professionally laundered if contaminated.
-
-
Final Disposal :
-
Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
